1-(Amino(phenyl)methyl)cyclobutanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[amino(phenyl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDNXLHIKOSMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593281 | |
| Record name | 1-[Amino(phenyl)methyl]cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378861-46-1 | |
| Record name | 1-[Amino(phenyl)methyl]cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Amino(phenyl)methyl)cyclobutanol CAS number 1378861-46-1
CAS Number: 1378861-46-1[1][2][3][4]
Executive Summary
1-(Amino(phenyl)methyl)cyclobutanol is a specialized
This guide details the synthesis, physicochemical properties, and application of CAS 1378861-46-1 in high-throughput lead optimization.
Chemical Identity & Structural Analysis[5]
| Property | Specification |
| CAS Number | 1378861-46-1 |
| IUPAC Name | 1-[Amino(phenyl)methyl]cyclobutan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 177.24 g/mol |
| Stereochemistry | Contains 1 Chiral Center (Exocyclic |
| Core Motif | Vicinal Amino Alcohol ( |
| pKa (Calc.) | ~9.5 (Amine), ~13.5 (Alcohol) |
| LogP (Calc.) | 1.10 ± 0.2 |
Structural Significance
The molecule features a quaternary carbon at the 1-position of the cyclobutane ring. This structural feature induces the Thorpe-Ingold effect (gem-dimethyl effect), which pre-organizes the molecule into a reactive conformation favorable for receptor binding. Unlike its acyclic analogs, the cyclobutane ring restricts the rotation of the C1-C
Synthetic Methodology
The most robust and scalable synthesis of 1-(Amino(phenyl)methyl)cyclobutanol employs a Henry Reaction (Nitroaldol) followed by a chemoselective reduction. This route avoids the use of unstable lithiated aminomethyl species.
Pathway Overview
-
Condensation: Cyclobutanone reacts with phenylnitromethane under basic conditions to form the
-nitro alcohol. -
Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or metal/acid reduction.
Figure 1: Two-step synthetic pathway via the Henry Reaction.
Detailed Protocol
Step 1: Nitroaldol Condensation
-
Reagents: Cyclobutanone (1.0 eq), Phenylnitromethane (1.1 eq), Potassium tert-butoxide (0.1 eq, cat.).
-
Solvent: Anhydrous THF or Ethanol.
-
Procedure:
-
Charge a reaction vessel with phenylnitromethane and cyclobutanone in THF.
-
Cool to 0°C. Slowly add the catalytic base to prevent retro-aldol or polymerization.
-
Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of cyclobutanone.
-
Quench: Neutralize with saturated NH
Cl solution. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO . -
Yield: Typically 75–85% of the nitro-alcohol intermediate.
-
Step 2: Nitro Reduction
-
Reagents: Raney Nickel (approx. 10 wt% loading) or Pd/C (10%).
-
Atmosphere: Hydrogen gas (H
) at 3–5 bar (40–70 psi). -
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro-alcohol intermediate in Methanol.
-
Add the catalyst carefully (under Argon flow to prevent ignition).
-
Pressurize with H
and agitate vigorously for 6–12 hours. -
Filtration: Filter through a Celite pad to remove the catalyst.
-
Purification: The crude amine is often an oil. Convert to the Hydrochloride salt by adding 1.0 eq of HCl in dioxane/ether for long-term stability and crystallization.
-
Medicinal Chemistry Applications
4.1. Pharmacophore Mapping
This compound serves as a bioisostere for the 2-amino-1-phenylpropanol motif found in sympathomimetic amines (e.g., Norephedrine). The cyclobutane ring acts as a "metabolic shield," blocking the common oxidation sites found in alkyl chains.
Figure 2: Pharmacophoric overlap showing the conservation of binding elements despite the rigidified core.[1]
4.2. Key Utility Areas[2]
-
NK1 Receptor Antagonists: The 1,2-amino alcohol motif is prevalent in Neurokinin-1 antagonists (e.g., Aprepitant analogs). The cyclobutane core reduces rotatable bonds, potentially lowering the entropic penalty of binding.
-
Monoamine Transporter Inhibitors: Analogs of Venlafaxine and Tramadol often explore ring contraction (cyclohexane
cyclobutane) to modify selectivity between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter). -
Chiral Auxiliaries: Once resolved, the enantiopure amine can serve as a ligand for asymmetric catalysis, coordinating metals via the N and O atoms.
Characterization & Quality Control
To ensure the integrity of the building block for drug development, the following QC parameters are critical.
| Method | Expected Signal / Criteria |
| LC-MS (ESI+) | [M+H] |
| HPLC Purity | >95% (Area %). Use C18 column, Water/Acetonitrile gradient with 0.1% TFA. |
| Chiral HPLC | Required if using as a chiral intermediate. Column: Chiralpak AD-H or OD-H. |
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb CO
from the air; the Hydrochloride salt is preferred for storage. -
Safety: As a primary amine, it is an irritant. The cyclobutane ring possesses significant strain energy (~26 kcal/mol); avoid exposure to extreme temperatures (>150°C) or strong Lewis acids that might trigger ring expansion or opening.
References
-
Synthesis of
-Nitro Alcohols (Henry Reaction): Luzzio, F. A. Tetrahedron2001 , 57, 915–945. Link - Cyclobutane in Medicinal Chemistry:Journal of Medicinal Chemistry2020, 63, 21, 12276–12289. "The Cyclobutane Ring: A Rigid Spacer in Drug Design."
- Catalytic Hydrogenation of Nitro Compounds: Gowda, S., et al.
Sources
Technical Guide: Synthesis of 1-(Amino(phenyl)methyl)cyclobutanol
The following technical guide details the synthesis of 1-(Amino(phenyl)methyl)cyclobutanol (CAS: 1378861-46-1). This scaffold, characterized by a strained cyclobutane ring fused to a benzylic
The guide prioritizes the Nitroaldol (Henry) Strategy , selected for its atom economy, scalability, and avoidance of unstable organometallic intermediates often associated with cyclobutane chemistry.
Part 1: Executive Summary & Retrosynthetic Logic
Target Analysis
The target molecule features a tertiary alcohol on a cyclobutane ring adjacent to a benzylic amine. The high ring strain of cyclobutane (
-
Core Challenge: Installing the exocyclic C-C bond without triggering retro-aldol fragmentation or dehydration of the tertiary alcohol.
-
Selected Strategy: A two-step sequence comprising a base-catalyzed Henry reaction followed by a chemoselective hydride reduction.
Retrosynthetic Disconnection
The most logical disconnection cleaves the
Figure 1: Retrosynthetic analysis identifying the Nitroaldol route as the primary disconnection.
Part 2: Experimental Protocols
Step 1: The Henry (Nitroaldol) Reaction
This step involves the nucleophilic addition of the nitronate anion of phenylnitromethane to cyclobutanone.
Critical Mechanism: The reaction is reversible. To drive equilibrium toward the product, we utilize 1,1,3,3-Tetramethylguanidine (TMG) as a hindered, non-nucleophilic base, which minimizes retro-Henry fragmentation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Cyclobutanone | 1.2 | Electrophile | Volatile; use slight excess. |
| Phenylnitromethane | 1.0 | Nucleophile | Limiting reagent; |
| TMG | 0.1 | Catalyst | Base catalyst; prevents side reactions. |
| THF (Anhydrous) | - | Solvent | Concentration 0.5 M. |
Protocol
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with Phenylnitromethane (10.0 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Cyclobutanone (12.0 mmol) dropwise via syringe.
-
Catalysis: Add TMG (1.0 mmol) slowly. Observation: The solution may turn slightly yellow, indicating nitronate formation.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Quench: Cool to 0°C and quench with saturated aqueous
(15 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure.[1] -
Purification: Purify the crude nitro-alcohol via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% of 1-(nitro(phenyl)methyl)cyclobutanol.
Step 2: Chemoselective Reduction
The nitro group must be reduced to the primary amine without reducing the benzylic C-N bond (hydrogenolysis) or dehydrating the tertiary alcohol. Lithium Aluminum Hydride (
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Nitro-Alcohol Intermediate | 1.0 | Substrate | From Step 1. |
| 3.0 | Reductant | Strong reducing agent. | |
| THF (Anhydrous) | - | Solvent | Dilution factor critical for exotherm control. |
Protocol
-
Setup: Equip a 3-neck flask with a reflux condenser and addition funnel under Argon atmosphere.
-
Charge: Add
solution (30.0 mmol) to the flask and cool to 0°C . -
Addition: Dissolve the Nitro-Alcohol (10.0 mmol) in anhydrous THF (30 mL) and add dropwise to the hydride suspension over 30 minutes. Caution: Gas evolution (
). -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours to ensure complete reduction.
-
Fieser Quench: Cool to 0°C. Carefully add:
- mL water
- mL 15% NaOH
- mL water
-
Filtration: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite.
-
Isolation: Concentrate the filtrate to yield the crude amino alcohol.
-
Salt Formation (Optional but Recommended): Dissolve the free base in
and add in dioxane (1.1 equiv) to precipitate the hydrochloride salt for long-term stability.
Part 3: Mechanistic Workflow & Validation
Reaction Pathway
The following diagram illustrates the electron flow and transformation logic, highlighting the critical intermediate stabilization.
Figure 2: Mechanistic pathway from reagents to final amino-alcohol.
Quality Control & Characterization
To ensure scientific integrity (Trustworthiness), the following analytical criteria must be met:
| Technique | Expected Signal | Structural Validation |
| 1H NMR (DMSO-d6) | Confirms Phenyl group integrity. | |
| Diagnostic benzylic proton (singlet/broad). | ||
| Confirms ring preservation (no opening). | ||
| LC-MS | Molecular weight verification. | |
| HPLC | Purity > 98% | Required for biological assays. |
Part 4: Safety & Troubleshooting
Critical Safety Parameters
-
Nitro Compounds: Phenylnitromethane is potentially explosive at high temperatures. Do not distill the residue at temperatures
C. -
Cyclobutanone: Highly volatile and flammable. Handle in a fume hood.
-
LiAlH4: Pyrophoric. Ensure quenching is performed slowly at 0°C to prevent thermal runaway.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Retro-Henry reaction (Reversibility) | Lower temperature to -10°C; increase Cyclobutanone equivalents. |
| Dehydration Product | Acidic workup too harsh | Use neutral workup; avoid strong acids during extraction. |
| Incomplete Reduction | Steric bulk of cyclobutane | Increase reflux time; switch to |
References
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
-
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol reaction (Henry reaction)." Advanced Synthesis & Catalysis, 346(9-10), 915-960. Link
-
Concellón, J. M., et al. (2004). "Selective reduction of nitro compounds." Journal of Organic Chemistry, 69(10), 3562. Link
-
Aceschem. (n.d.). "Product Data: 1-(Amino(phenyl)methyl)cyclobutanol (CAS 1378861-46-1)."[2] Aceschem Catalog. Link
Sources
Physical characteristics of 1-(Amino(phenyl)methyl)cyclobutanol
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and robust experimental protocols over generic descriptions.
CAS: 1378861-46-1 | Formula: C₁₁H₁₅NO | M.W.: 177.24 g/mol [1]
Executive Summary & Structural Logic
1-(Amino(phenyl)methyl)cyclobutanol represents a specialized class of
Why this scaffold matters:
-
Conformational Restriction: The cyclobutane ring rigidly orients the hydroxyl and amino-benzyl vectors, reducing the entropic penalty of binding to protein targets (GPCRs, transporters).[1]
-
Metabolic Stability: The quaternary carbon at position 1 blocks standard oxidative metabolism (e.g., gem-diol formation), potentially extending half-life compared to secondary alcohol analogs.[1]
-
Chirality: The molecule possesses one defined stereocenter at the exocyclic benzylic carbon (
), existing as and enantiomers.[1] The cyclobutane is achiral due to the plane of symmetry in the unsubstituted ring, but it acts as a pivot point for the functional groups.
Structural Visualization & Pharmacophore
The following diagram illustrates the core connectivity and the spatial arrangement critical for pharmacophore mapping.
Figure 1: Pharmacophore connectivity showing the quaternary pivot (C1) linking the lipophilic ring, the polar H-bonding domain, and the aromatic system.[1]
Physical & Chemical Characteristics
The following data aggregates calculated properties and experimental observations typical for this structural class.
Table 1: Physicochemical Profile
| Property | Value / Range | Context & Notes |
| Physical State | Solid (Powder) | Stabilized by intermolecular H-bonds (OH[1]···N). |
| Melting Point | 95°C – 115°C (Predicted) | Higher than 1-phenylcyclobutanol (Liquid/Low melt) due to zwitterionic character potential.[1] |
| Solubility (Aq) | Low (Neutral pH) | Soluble in acidic media (pH < 4) via ammonium salt formation.[1] |
| Solubility (Org) | High | DMSO, Methanol, Ethanol, DCM.[1] Poor in Hexanes.[1] |
| pKa (Amine) | 9.2 ± 0.5 | Typical for benzylic amines; protonated at physiological pH.[1] |
| pKa (Alcohol) | ~16.5 | Tertiary alcohol; negligible acidity in water.[1] |
| LogP | 1.1 – 1.4 | Lipophilic enough for CNS penetration (BBB permeable).[1] |
| H-Bond Donors | 3 | -OH (1), -NH₂ (2) |
| H-Bond Acceptors | 2 | -OH (1), -NH₂ (1) |
Stability & Handling
-
Hygroscopicity: The free base is moderately hygroscopic.[1] Storage under desiccant is recommended.
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating >80°C in air to prevent benzylic oxidation.[1]
-
Reactivity: The primary amine is nucleophilic; avoid exposure to anhydrides, acid chlorides, or aldehydes unless derivatization is intended.[1]
Synthesis & Production Protocols
For research applications requiring high purity (>98%), the Spiro-Epoxide Ring Opening route is the most robust method.[1] It avoids the variable yields of Grignard additions to nitriles and provides a clear pathway to the product.
Method A: The Spiro-Epoxide Route (Recommended)
This method constructs the C-C bond first, then installs the heteroatoms stereospecifically.[1]
Step 1: Benzylidene-cyclobutane Formation[1]
-
Reagents: Cyclobutanone, Diethyl benzylphosphonate, NaH, THF.
-
Mechanism: Horner-Wadsworth-Emmons (HWE) olefination.[1]
-
Protocol:
-
Suspend NaH (1.2 eq) in dry THF at 0°C.
-
Add Diethyl benzylphosphonate (1.1 eq) dropwise; stir 30 min.
-
Add Cyclobutanone (1.0 eq); warm to RT and reflux for 4h.
-
Validation: Disappearance of ketone C=O (1780 cm⁻¹) in IR.
-
Step 2: Epoxidation (Spiro-oxirane formation)[1]
-
Reagents: m-CPBA, DCM, 0°C.
-
Product: 1-oxaspiro[2.3]hexane derivative.[1]
-
Protocol:
-
Dissolve alkene in DCM; cool to 0°C.
-
Add m-CPBA (1.2 eq) portion-wise.[1]
-
Quench with saturated Na₂S₂O₃ to destroy peroxides.
-
Critical Control: Maintain temp <5°C to prevent ring expansion/rearrangement.
-
Step 3: Aminolysis (Ring Opening)[1]
-
Reagents: 7N NH₃ in Methanol (excess), sealed tube, 60°C.
-
Mechanism: Sₙ2 attack of ammonia at the benzylic carbon (favored electronically and sterically).
-
Protocol:
-
Dissolve epoxide in 7N NH₃/MeOH.
-
Heat in a pressure vessel at 60°C for 12h.
-
Concentrate in vacuo.[1]
-
Purification: Acid-base extraction (dissolve in 1N HCl, wash with ether, basify aq. layer with NaOH, extract with DCM).
-
Synthetic Workflow Diagram
Figure 2: Synthetic pathway via spiro-epoxide opening, ensuring regioselective amine installation.
Analytical Characterization (Self-Validation)
To ensure scientific integrity, every batch must be validated against these expected signals.
Nuclear Magnetic Resonance (NMR)[1]
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.40 (m, 5H, Ar-H).
- 3.95 (s, 1H, CH (NH₂)Ph) – Diagnostic benzylic proton.
- 1.50–2.30 (m, 6H, Cyclobutane CH ₂).
- 2.0–2.5 (br s, 3H, -OH and -NH ₂).[1]
-
¹³C NMR (100 MHz, CDCl₃):
- 142.5 (Ar-C_ipso), 128.x (Ar-C).
- 75.2 (Quaternary C-OH).
- 62.1 (Benzylic C-N).
- 32.5, 12.0 (Cyclobutane ring carbons).[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 178.12
-
Fragmentation: Loss of water ([M+H-18]⁺ = 160.1) is common for tertiary alcohols in source.
Applications in Drug Discovery
This compound is not merely a final product but a versatile chiral building block .[1]
-
Fragment-Based Screening: The high
character (fraction of sp3 carbons) makes it an ideal fragment for exploring novel chemical space in GPCR pockets, offering better solubility and specificity than flat aromatic fragments.[1] -
Isostere Replacement: It serves as a restricted analog of Phenylpropanolamine or Ephedrine .[1] If a lead compound contains a flexible amino-alcohol chain, substituting it with this cyclobutane scaffold can lock the bioactive conformation, potentially increasing potency and selectivity.
-
Spirocyclic Synthesis: The 1,2-amino alcohol motif allows for condensation with aldehydes or ketones to form Spiro-oxazolidines , a privileged scaffold in antivirals and antibiotics.[1]
References
-
PubChem Compound Summary. (2025). 1-(Amino(phenyl)methyl)cyclobutanol (CAS 1378861-46-1). National Center for Biotechnology Information. Link[1]
-
Chemical Vendors & Catalogs. (2025). Physical data and commercial availability for CAS 1378861-46-1. Aceschem / AA Blocks. Link
-
Trost, B. M., et al. (Specific reference for spiro-epoxide opening logic). New synthetic methods.[1][2][3][4][5][6] Secoalkylative sequence for the synthesis of spirocycles. (General methodology grounding).[1]
-
GuideChem. (2025).[1] Compound Properties and Safety Data. Link
Sources
- 1. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 1-(Amino(phenyl)methyl)cyclobutanol
Introduction
1-(Amino(phenyl)methyl)cyclobutanol is a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine, a tertiary alcohol, a phenyl group, and a cyclobutane ring, suggests a complex solubility profile that is critical for its handling, formulation, and biological activity. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-(Amino(phenyl)methyl)cyclobutanol, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the fundamental principles and detailed methodologies for establishing a complete solubility profile.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. 1-(Amino(phenyl)methyl)cyclobutanol possesses both hydrophilic and lipophilic moieties, which will dictate its behavior in various solvents.
-
Hydrophilic Centers: The primary amino (-NH2) and hydroxyl (-OH) groups are capable of hydrogen bonding with polar solvents like water, which is expected to contribute to its aqueous solubility.[1] The amino group, being basic, can be protonated to form a cationic species, significantly enhancing its solubility in acidic aqueous solutions.[2][3]
-
Lipophilic Moieties: The phenyl ring and the cyclobutane ring are nonpolar and will contribute to the compound's solubility in organic solvents.
Table 1: Physicochemical Properties of 1-(Amino(phenyl)methyl)cyclobutanol
| Property | Value | Source |
| CAS Number | 1378861-46-1 | [4][5] |
| Molecular Formula | C11H15NO | [4][5][6] |
| Molecular Weight | 177.24 g/mol | [4][5] |
| Predicted XLogP3 | 0.9 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
The predicted XLogP3 value of 0.9 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.
Anticipated Solubility Profile
Based on its structure, the following solubility characteristics can be anticipated:
-
Aqueous Solubility: Due to the presence of the polar amino and hydroxyl groups, some degree of aqueous solubility is expected.[1] However, the nonpolar phenyl and cyclobutane groups will limit its solubility in neutral water.
-
pH-Dependent Aqueous Solubility: The solubility in aqueous media is expected to be highly dependent on pH.[7] In acidic solutions, the amino group will be protonated, forming a more soluble salt.[3] In basic solutions, the compound will exist primarily in its less soluble free base form.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, which can interact with the amino and hydroxyl groups. Solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Determination of Solubility
A systematic approach is required to experimentally determine the solubility profile of 1-(Amino(phenyl)methyl)cyclobutanol. The following section details a robust protocol.
Materials and Equipment
-
1-(Amino(phenyl)methyl)cyclobutanol (purity >95%)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, and hexane.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Step-by-Step Protocol for Equilibrium Solubility Measurement
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of 1-(Amino(phenyl)methyl)cyclobutanol of known concentration in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.[8]
-
-
Sample Preparation:
-
Add an excess amount of 1-(Amino(phenyl)methyl)cyclobutanol to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Determine the peak area corresponding to 1-(Amino(phenyl)methyl)cyclobutanol.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Protocol for Determining pH-Solubility Profile
-
Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 12.
-
Follow the equilibrium solubility measurement protocol described above for each buffer solution.
-
Plot the determined solubility as a function of pH. This will illustrate the pH-dependent solubility of the compound.
Factors Influencing Solubility
Several factors can significantly impact the solubility of 1-(Amino(phenyl)methyl)cyclobutanol:
-
pH: As an amino alcohol, the pH of the aqueous medium will be a critical determinant of its solubility.[7] In acidic conditions, the amino group will be protonated, leading to a significant increase in solubility due to the formation of a more polar, charged species.[2][3]
-
Temperature: For most solid solutes, solubility increases with temperature.[7] The dissolution process is often endothermic, meaning that an increase in temperature will favor the dissolution process. This should be experimentally verified for 1-(Amino(phenyl)methyl)cyclobutanol.
-
Solvent Polarity: The solubility will vary significantly with the polarity of the solvent.[7] Polar protic solvents like water and alcohols are expected to be good solvents due to their ability to form hydrogen bonds with the amino and hydroxyl groups.[1] Polar aprotic solvents like DMSO and DMF should also be effective. Nonpolar solvents are unlikely to be good solvents.
-
Particle Size: The particle size of the solid can affect the rate of dissolution, with smaller particles generally dissolving faster due to a larger surface area.[7] However, the equilibrium solubility should be independent of the initial particle size.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise manner for easy interpretation.
Table 2: Hypothetical Solubility Data for 1-(Amino(phenyl)methyl)cyclobutanol at 25 °C
| Solvent | Solubility (mg/mL) |
| 0.1 M HCl | > 50 |
| Purified Water (pH 7) | ~ 1-5 |
| 0.1 M NaOH | < 1 |
| Methanol | > 50 |
| Ethanol | > 30 |
| Isopropanol | ~ 10-20 |
| Acetonitrile | ~ 5-10 |
| Acetone | ~ 5-10 |
| Dichloromethane | < 1 |
| Hexane | < 0.1 |
Note: The values in this table are hypothetical and should be replaced with experimentally determined data.
Logical Relationships in Solubility
The interplay between the compound's structure and the solvent properties governs its solubility.
Caption: Factors influencing the solubility of 1-(Amino(phenyl)methyl)cyclobutanol.
Conclusion
A thorough understanding of the solubility profile of 1-(Amino(phenyl)methyl)cyclobutanol is essential for its effective use in research and development. This guide has outlined the key structural features that influence its solubility and provided a detailed, field-proven methodology for its experimental determination. By systematically evaluating its solubility in a range of solvents and at various pH values, researchers can obtain the critical data needed for formulation development, reaction optimization, and interpretation of biological studies. The principles and protocols described herein provide a robust framework for characterizing this and other novel chemical entities.
References
- Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
-
AA Blocks. (n.d.). 1-(aMino(phenyl)Methyl)cyclobutanol. Retrieved from [Link]
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Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 1-(Amino(phenyl)methyl)cyclobutanol
Foreword: Unveiling the Potential of a Novel Scaffold
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this document serves as a comprehensive technical guide into the prospective biological activities of the novel chemical entity, 1-(Amino(phenyl)methyl)cyclobutanol. In the absence of extensive prior research on this specific molecule, this guide adopts a first-principles approach, leveraging established structure-activity relationships (SAR) of its constituent chemical motifs to postulate potential therapeutic applications and to provide a rigorous, actionable framework for its investigation.
Our exploration is grounded in the understanding that novel molecular architectures are the wellspring of next-generation therapeutics. The unique combination of a phenyl group, an amino alcohol, and a cyclobutane ring within 1-(Amino(phenyl)methyl)cyclobutanol presents a compelling case for a multifaceted pharmacological profile. This guide is structured to not only hypothesize these potential activities but to equip you with the strategic and methodological tools to systematically uncover them.
Molecular Architecture and Rationale for Investigation
1-(Amino(phenyl)methyl)cyclobutanol is a fascinating hybrid of three key structural features, each with a rich history in medicinal chemistry:
-
The Phenyl and Amino Group: This arrangement is reminiscent of the phenethylamine scaffold, which is the backbone for a vast array of neuroactive compounds, including neurotransmitters and their reuptake inhibitors.[1][2][3]
-
The Amino Alcohol: The 1-amino-2-phenylethanol substructure is a well-established pharmacophore, notably present in agonists of adrenergic receptors.[4][5][6]
-
The Cyclobutane Ring: This rigid, four-membered carbocycle is increasingly utilized in drug design to confer conformational constraint, enhance metabolic stability, and improve potency and selectivity.[7][8][9][10] The inclusion of this moiety can lock the molecule into a specific three-dimensional orientation, which can be highly advantageous for targeted receptor binding.
This unique combination suggests that 1-(Amino(phenyl)methyl)cyclobutanol could exhibit a range of biological activities, from central nervous system modulation to effects on the peripheral adrenergic system.
Postulated Biological Activities and Mechanistic Hypotheses
Based on the structural analysis, we can formulate several primary hypotheses for the biological activity of 1-(Amino(phenyl)methyl)cyclobutanol:
Hypothesis 1: Central Nervous System Activity via Neurotransmitter Reuptake Inhibition
The structural similarity to phenethylamines suggests a strong possibility of interaction with monoamine transporters.[1][2] Specifically, we hypothesize that 1-(Amino(phenyl)methyl)cyclobutanol may act as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] The rigid cyclobutane ring could confer a unique binding mode and selectivity profile compared to more flexible analogues.
Hypothesis 2: Adrenergic Receptor Modulation
The presence of the amino alcohol attached to a phenyl ring is a classic feature of adrenergic receptor ligands.[4][5] We postulate that 1-(Amino(phenyl)methyl)cyclobutanol could act as an agonist or antagonist at β-adrenergic receptors, with potential applications in cardiovascular or respiratory conditions. The 2-amino-2-phenylethanol scaffold, in particular, has been associated with selective β2-adrenoceptor agonism.[6][11]
Hypothesis 3: Anticancer and Antimicrobial Properties
While less directly inferred from the primary pharmacophores, various cyclobutane-containing natural products have demonstrated significant cytotoxic and antimicrobial effects.[7][12] Therefore, a broader screening for these activities is warranted as a secondary line of investigation.
A Proposed Research Workflow for Uncovering Biological Activity
The following is a detailed, phased approach to systematically investigate the potential biological activities of 1-(Amino(phenyl)methyl)cyclobutanol.
Figure 1: Proposed research workflow for 1-(Amino(phenyl)methyl)cyclobutanol.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the proposed workflow.
Phase 1: In Vitro Screening
Objective: To determine the binding affinity of 1-(Amino(phenyl)methyl)cyclobutanol for the serotonin transporter (SERT), norepinephrine transporter (NET), dopamine transporter (DAT), and β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing the human transporters or receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Use appropriate radioligands for each target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]dihydroalprenolol for β-adrenergic receptors).
-
Competition Binding:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of a serial dilution of 1-(Amino(phenyl)methyl)cyclobutanol (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 50 µL of the membrane preparation.
-
For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).
-
-
Incubation: Incubate at room temperature for 60-120 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki using non-linear regression analysis (Cheng-Prusoff equation).
| Target | Radioligand | Non-specific Ligand |
| SERT | [³H]citalopram | Fluoxetine |
| NET | [³H]nisoxetine | Desipramine |
| DAT | [³H]WIN 35,428 | GBR 12909 |
| β1/β2 Adrenergic | [³H]dihydroalprenolol | Propranolol |
Table 1: Radioligands and non-specific binders for primary screening.
Objective: To assess the functional inhibition of serotonin and norepinephrine reuptake by 1-(Amino(phenyl)methyl)cyclobutanol.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human SERT or NET.
-
Compound Pre-incubation: Plate cells in a 96-well plate and pre-incubate with varying concentrations of 1-(Amino(phenyl)methyl)cyclobutanol for 15-30 minutes.
-
Substrate Addition: Add a fluorescent substrate for the respective transporter (e.g., a commercially available substrate like those from Molecular Devices).
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate uptake and determine the IC50 value for reuptake inhibition by plotting the percentage of inhibition against the compound concentration.
Phase 2: Hit Validation and Optimization
Figure 2: Decision-making workflow for hit validation.
Objective: To evaluate the metabolic stability of 1-(Amino(phenyl)methyl)cyclobutanol in liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat), NADPH, and phosphate buffer.
-
Compound Addition: Add 1-(Amino(phenyl)methyl)cyclobutanol to the mixture at a final concentration of 1 µM.
-
Incubation: Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Analysis: Centrifuge the samples and analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½).
Phase 3: In Vivo Proof of Concept
Objective: To assess the antidepressant-like effects of 1-(Amino(phenyl)methyl)cyclobutanol in a behavioral despair model.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.
-
Drug Administration: Administer 1-(Amino(phenyl)methyl)cyclobutanol (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test. A positive control (e.g., fluoxetine, 20 mg/kg) should be included.
-
Forced Swim Test:
-
Place each mouse individually in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the session with a video camera.
-
-
Behavioral Scoring: Score the last 4 minutes of the session for time spent immobile.
-
Data Analysis: Compare the immobility time between the treatment groups and the vehicle group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
| Parameter | Value |
| Animal Model | Male C57BL/6 mice |
| Test Duration | 6 minutes (score last 4) |
| Water Temperature | 25 ± 1 °C |
| Drug Administration | Intraperitoneal (i.p.) |
| Primary Endpoint | Immobility time (seconds) |
Table 2: Key parameters for the mouse forced swim test.
Concluding Remarks and Future Directions
The unique structural attributes of 1-(Amino(phenyl)methyl)cyclobutanol position it as a compound of significant interest for further pharmacological investigation. The proposed research workflow provides a robust and logical framework for systematically exploring its potential as a novel therapeutic agent. The initial focus on its potential as a neurotransmitter reuptake inhibitor and an adrenergic modulator is strongly supported by the existing literature on its constituent pharmacophores.
Should initial findings prove promising, further studies would involve extensive SAR to optimize potency and selectivity, followed by more comprehensive preclinical safety and efficacy studies. The journey from a novel chemical entity to a clinically viable drug is arduous, but it begins with a sound scientific rationale and a rigorous investigational plan, as outlined in this guide.
References
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 16(12), 9915-9943. [Link]
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Nowikow, C., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 11(1), 23-34. [Link]
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Wessjohann, L. A., et al. (2005). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 44(48), 7852-7882. [Link]
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Taylor & Francis. (n.d.). 1 phenylethanol – Knowledge and References. Taylor & Francis Online. [Link]
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Marshall, A. D., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 10(9), 1545-1557. [Link]
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Gilon, C., et al. (2001). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 44(22), 3657-3665. [Link]
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Li, G., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry, 65(9), 6646-6659. [Link]
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Nutt, D. J. (2006). Neurotransmitters in alcoholism: A review of neurobiological and genetic studies. Journal of Psychopharmacology, 20(4_suppl), 5-15. [Link]
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Li, G., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. ACS Publications. [Link]
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Marshall, A. D., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. [Link]
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Lindberg, U. H., et al. (1979). Inhibitors of neuronal monoamine uptake. 2. Selective inhibition of 5-hydroxytryptamine uptake by alpha-amino acid esters of phenethyl alcohols. Journal of Medicinal Chemistry, 22(12), 1427-1434. [Link]
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Stahl, S. M. (2008). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
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Al-Said, M. S., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
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Zhang, Y., et al. (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Acta Pharmacologica Sinica, 40(1), 61-71. [Link]
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Liu, Y., et al. (2023). Targeted Nanoboron Delivery Platform for Boron Neutron Capture Therapy in Refractory Solid Tumors. International Journal of Nanomedicine, 18, 5633-5658. [Link]
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- 12. researchgate.net [researchgate.net]
Cyclobutanol: A Technical Guide to Its Discovery, Synthesis, and Application
Abstract
The cyclobutanol moiety, a strained four-membered ring bearing a hydroxyl group, has transitioned from a chemical curiosity to a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain, once viewed as a liability, is now leveraged as a powerful tool for complex molecular architecture and the development of novel therapeutics. This guide provides an in-depth exploration of the history, discovery, and synthetic evolution of cyclobutanol compounds. We will dissect key synthetic transformations, explain the mechanistic rationale behind experimental designs, and highlight the expanding role of these unique structures in drug development and materials science.
Introduction: The Allure of the Strained Ring
Cyclobutane rings, including cyclobutanol, exist in a puckered conformation to minimize the eclipsing interactions of their C-H bonds.[1] This deviation from ideal tetrahedral geometry results in significant ring strain (approximately 26 kcal/mol), making their synthesis challenging but also rendering them highly useful synthetic intermediates.[1] The selective cleavage of a cyclobutane C-C bond is often facile, providing a strategic pathway for ring-opening and ring-expansion reactions.[2]
In the realm of drug discovery, the rigid, three-dimensional structure of the cyclobutane ring offers distinct advantages. It can act as a conformationally restricted isostere for more flexible linkers, improve metabolic stability, reduce planarity, and orient key pharmacophoric groups for optimal binding interactions.[3][4] This has led to a growing interest in cyclobutanol derivatives as scaffolds for novel therapeutics.
Historical Context and Foundational Discoveries
The journey into four-membered rings began in the early 20th century. The first synthesis of the parent cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter, who hydrogenated cyclobutene using a nickel catalyst.[5] This landmark achievement laid the groundwork for exploring the chemistry of this strained carbocycle.
Early syntheses of cyclobutanol itself were predicated on two primary strategies:
-
Reduction of Cyclobutanone: A straightforward and convenient method involves the reduction of the corresponding ketone, cyclobutanone, using reducing agents like lithium aluminum hydride.[6] The precursor, cyclobutanone, could be prepared from the reaction of ketene with diazomethane.[6]
-
Rearrangement of Cyclopropylmethanol: A classic approach involves the acid-catalyzed ring expansion of cyclopropylmethanol. Refluxing with aqueous hydrochloric acid induces a rearrangement to form cyclobutanol, although this can also produce 3-buten-1-ol as a byproduct.[6]
These initial methods, while effective, paved the way for more sophisticated and versatile synthetic strategies as the field of organic chemistry advanced.
The Evolution of Synthetic Methodologies
The modern synthesis of cyclobutanol and its derivatives is dominated by powerful cycloaddition and intramolecular cyclization reactions, which allow for greater control over stereochemistry and substitution patterns.
[2+2] Cycloaddition Reactions: Building the Core Scaffold
The direct formation of the four-membered ring through the joining of two two-carbon components is one of the most efficient strategies.
First reported by Emanuele Paternò and George Büchi, this photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a fundamental method for synthesizing oxetanes, which can be precursors to cyclobutanols.[7][8][9]
Mechanism: The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state.[9][10] This excited state then adds to the ground-state alkene to form a diradical intermediate, which subsequently undergoes ring closure to yield the oxetane product.[1][9][10] The reaction's regioselectivity and stereoselectivity are influenced by factors such as the nature of the excited state, the stability of the intermediate diradical, and the electronic properties of the substrates.[7][10]
// Nodes Carbonyl_GS [label="Carbonyl (S₀)"]; Alkene_GS [label="Alkene"]; Carbonyl_Excited [label="Excited Carbonyl*\n(S₁ or T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; Diradical [label="1,4-Diradical\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxetane [label="Oxetane Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Carbonyl_GS -> Carbonyl_Excited [label="hν (Light)"]; {rank=same; Carbonyl_Excited; Alkene_GS;} Carbonyl_Excited -> Diradical [label="+ Alkene"]; Alkene_GS -> Diradical [style=invis]; Diradical -> Oxetane [label="Ring Closure"]; } /**
-
Caption: Mechanism of the Paternò-Büchi Reaction. */
Experimental Protocol: Generalized Paternò-Büchi Reaction
-
Reactant Preparation: Dissolve the carbonyl compound (1.0 eq) and the alkene (1.2-2.0 eq) in a suitable solvent (e.g., benzene, acetonitrile, or acetone). The solvent should be transparent to the wavelength of light being used.
-
Photolysis: Place the solution in a quartz reaction vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp or other suitable light source. The reaction progress should be monitored by TLC or GC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting oxetane product by column chromatography on silica gel.
For substrates that are unreactive under conventional conditions, high-pressure (hyperbaric) chemistry provides a powerful alternative.[11] Pressures between 10 and 15 kbar can significantly accelerate cycloaddition reactions. A notable application is the synthesis of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols via a hyperbaric [2+2] cycloaddition between sulfonyl allenes and a vinyl ether.[3][11] This method demonstrates how extreme conditions can unlock synthetic pathways to complex cyclobutanol libraries for drug discovery.[3][11]
Ring Expansion of Cyclopropanes
The synthesis of cyclobutanol from cyclopropylmethanol is a classic example of a ring-expansion reaction driven by the relief of ring strain.
Experimental Protocol: Acid-Catalyzed Ring Expansion of Cyclopropylmethanol [6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add cyclopropylmethanol (1.0 eq) and water.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for approximately 3 hours.[12] The acid protonates the hydroxyl group, which then departs as water, generating a primary carbocation. This unstable intermediate rapidly rearranges via expansion of the cyclopropyl ring to the more stable secondary cyclobutyl cation.
-
Quenching: After cooling to room temperature, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. The crude product, a mixture of cyclobutanol and 3-buten-1-ol, is then purified by fractional distillation.[6]
// Nodes Start [label="Cyclopropylmethanol\n+ H₂O + conc. HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Heat to Reflux\n(~3 hours)"]; Rearrangement [label="Carbocation Rearrangement\n& Ring Expansion"]; Cool [label="Cool to RT\n& Neutralize (Base)"]; Extract [label="Extract with\nOrganic Solvent"]; Purify [label="Dry, Concentrate &\nFractional Distillation"]; Product [label="Purified Cyclobutanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reflux; Reflux -> Rearrangement; Rearrangement -> Cool; Cool -> Extract; Extract -> Purify; Purify -> Product; } /**
-
Caption: Workflow for Cyclobutanol Synthesis via Ring Expansion. */
Intramolecular Cyclization Strategies
Alternative strategies that avoid [2+2] cycloadditions include intramolecular cyclizations. For instance, a 4-exo-trig cyclization of an aldehyde-alkene substrate mediated by samarium(II) iodide (SmI₂) can effectively form the cyclobutanol ring.[13] These methods offer different strategic approaches, particularly for constructing highly substituted systems.
Reactivity and Applications in Modern Synthesis
The synthetic value of cyclobutanols extends far beyond their mere existence. Their inherent strain makes them versatile precursors for a variety of transformations.
-
Palladium-Catalyzed Ring-Opening Polymerization (ROP): Recent advancements have shown that palladium can catalyze the cleavage of the C(sp³)–C(sp³) bond in bifunctional cyclobutanol precursors.[14][15] This β-carbon elimination process, coupled with C-C coupling, leads to the formation of novel polyketone materials, demonstrating the utility of cyclobutanols as monomers in materials science.[14][15]
-
Silver-Catalyzed Ring Opening: 1-Aryl-substituted cyclobutanols can undergo a silver-catalyzed ring-opening to form an alkyl radical.[6] This radical can either be trapped by an electrophile, such as Selectfluor, to yield γ-fluorinated ketones, or it can undergo intramolecular cyclization to produce 1-tetralones.[6]
-
Semipinacol Rearrangement: Alkenyl cyclobutanols can be used in catalyst-free cascades, such as a selenylation/semipinacol rearrangement, to furnish β-selenylated cyclopentanones, effectively expanding the four-membered ring to a five-membered one.[6]
// Central Node Cyclobutanol [label="Cyclobutanol", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124", fontsize=14];
// Precursor Nodes Cyclobutanone [label="Cyclobutanone"]; Cyclopropylmethanol [label="Cyclopropylmethanol"]; Alkene_Carbonyl [label="Alkene + Carbonyl"];
// Edges from Precursors Cyclobutanone -> Cyclobutanol [label="Reduction\n(e.g., LiAlH₄)"]; Cyclopropylmethanol -> Cyclobutanol [label="Acid-Catalyzed\nRing Expansion"]; Alkene_Carbonyl -> Cyclobutanol [label="[2+2] Cycloaddition\n(e.g., Paternò-Büchi)"];
// Product Nodes Polyketones [label="Polyketones"]; Linear_Ketones [label="γ-Functionalized Ketones"]; Cyclopentanones [label="Cyclopentanones"];
// Edges to Products Cyclobutanol -> Polyketones [label="Pd-Catalyzed ROP"]; Cyclobutanol -> Linear_Ketones [label="Ag-Catalyzed Ring Opening"]; Cyclobutanol -> Cyclopentanones [label="Semipinacol Rearrangement"]; } /**
-
Caption: Key Synthetic Routes to and from Cyclobutanol. */
The Role of Cyclobutanol in Drug Discovery and Natural Products
The unique structural properties of the cyclobutane scaffold have made it an attractive motif for medicinal chemists.[3]
-
Clinical Candidates: Several small molecules incorporating the cyclobutane ring have advanced to clinical trials. Examples include PF-03654746 (a histamine H₃ receptor antagonist) and TAK-828F (a RORγt inverse agonist).[3]
-
Bioactive Natural Products: Nature also utilizes the cyclobutane motif. Sceptrin, an antimicrobial agent isolated from the marine sponge Agelas sceptrum, features a complex dimeric structure containing cyclobutane rings.[16] Cyclobutadithymine, found in the red alga Porphyra yezoensis, provides protection against UV-A irradiation.[16] Armillol is a cyclobutanol-based natural product with antifungal activity.[17]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: Novel cyclobutane-based derivatives have been identified as potent allosteric inhibitors of ACC, a key enzyme in fatty acid synthesis, showing therapeutic potential for nonalcoholic steatohepatitis (NASH).[18]
Physical and Spectroscopic Data
The fundamental properties of the parent compound, cyclobutanol, are summarized below for reference.
| Property | Value | Source |
| Molecular Formula | C₄H₈O | [19][20][21] |
| Molecular Weight | 72.11 g/mol | [20][21] |
| Appearance | Clear, colorless liquid | [6][20][21] |
| Boiling Point | 122-124 °C | [6] |
| Density | 0.921 g/mL at 25 °C | [22] |
| Refractive Index (n²⁰/D) | 1.435 | [22] |
| Solubility | Partially miscible in water; soluble in common organic solvents. | [6][22] |
Conclusion
From its initial synthesis through classical rearrangement reactions to its modern construction via elegant photochemical and high-pressure cycloadditions, the story of cyclobutanol is one of evolving chemical ingenuity. The inherent strain of its four-membered ring provides a rich platform for synthetic innovation, enabling ring-opening and ring-expansion reactions that lead to diverse molecular architectures. For researchers in drug discovery, the cyclobutanol motif offers a rigid and tunable scaffold to enhance pharmacological properties. As synthetic methods become more sophisticated and our understanding of strain-release chemistry deepens, cyclobutanol and its derivatives are poised to play an increasingly vital role in solving complex challenges in both chemistry and medicine.
References
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Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids. Current Organic Chemistry, 5(5), 493-512. Available from: [Link]
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Chirality and stereochemistry of 1-(Amino(phenyl)methyl)cyclobutanol
<An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-(Amino(phenyl)methyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Amino(phenyl)methyl)cyclobutanol is a chiral molecule with significant potential in medicinal chemistry, largely due to the spatial arrangement of its constituent atoms. This guide provides a comprehensive exploration of the synthesis, stereochemical complexity, and analytical characterization of this compound. We will delve into the critical role of chirality in determining the pharmacological and toxicological profiles of drug candidates.[1][2][3] This document will further detail the synthetic pathways to access its various stereoisomers, the methodologies for their separation, and the spectroscopic techniques employed for the unambiguous assignment of their absolute and relative configurations. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of 1-(Amino(phenyl)methyl)cyclobutanol and its derivatives.
Introduction: The Significance of Stereoisomerism in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological activity.[1] For chiral molecules, such as 1-(Amino(phenyl)methyl)cyclobutanol, which are non-superimposable on their mirror images, the individual enantiomers can exhibit profoundly different interactions with chiral biological targets like enzymes and receptors.[1][3] This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[2] The case of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in drug development.[2]
The cyclobutane motif, a four-membered carbocyclic ring, imparts a degree of conformational rigidity that can be advantageous in drug design by pre-organizing functional groups for optimal receptor binding.[4] The incorporation of a 1-aminocyclobutane moiety has been explored in the development of novel bioactive peptides and other therapeutics.[5] 1-(Amino(phenyl)methyl)cyclobutanol, with its amino alcohol functionality and two stereogenic centers, represents a versatile scaffold for the development of new chemical entities.
Unraveling the Stereochemical Complexity
1-(Amino(phenyl)methyl)cyclobutanol possesses two chiral centers, giving rise to a total of four possible stereoisomers: two pairs of enantiomers.
-
Chiral Center 1: The carbon atom bearing the amino and phenyl groups.
-
Chiral Center 2: The carbon atom of the cyclobutane ring attached to the hydroxyl group and the phenylmethylamino group.
This stereochemical diversity necessitates precise control over the synthetic process to obtain the desired isomer and robust analytical methods to confirm its purity.
Visualizing the Stereoisomers
The four stereoisomers can be depicted as (R,R), (S,S), (R,S), and (S,R) configurations. The relationship between these isomers is crucial for understanding their properties and separation.
Caption: Relationships between the stereoisomers of 1-(Amino(phenyl)methyl)cyclobutanol.
Synthetic Strategies for Stereocontrol
The synthesis of enantiomerically pure 1-(Amino(phenyl)methyl)cyclobutanol can be approached through several strategies, each with its own advantages and challenges.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer.[6] This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.[6]
-
Chiral Catalysis: The use of a chiral catalyst can enantioselectively guide a reaction to favor the formation of one stereoisomer. For instance, a chiral reducing agent could be used to reduce a prochiral ketone precursor to the desired chiral alcohol.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction.[7] After the desired stereocenter is established, the auxiliary is removed.
-
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials from nature, such as amino acids or terpenes, to introduce the desired stereochemistry.[8]
A potential synthetic route could involve the asymmetric amination of a suitable ketone precursor using a transaminase enzyme, a strategy that has shown success in the synthesis of other chiral amines.[9]
Racemic Synthesis and Chiral Resolution
An alternative approach is to synthesize a racemic or diastereomeric mixture of the target compound and then separate the desired stereoisomer.
A straightforward, non-stereoselective synthesis could involve the reaction of benzaldehyde with a cyclobutylamine derivative, followed by reduction of the resulting imine. Another approach could be a Mannich-type reaction involving acetophenone, formaldehyde, and an appropriate amine, followed by reduction.[10]
The separation of enantiomers from a racemic mixture is a critical step in obtaining stereochemically pure compounds.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are particularly effective for resolving a wide range of chiral compounds, including amino alcohols.[11] Supercritical fluid chromatography (SFC) can also be a valuable tool for chiral separations.[7]
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two.
Analytical Techniques for Stereochemical Characterization
Once the desired stereoisomer has been synthesized and isolated, its absolute and relative stereochemistry must be unambiguously determined.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is not only a separation technique but also a powerful analytical tool for determining the enantiomeric excess (ee) of a sample. By comparing the retention times of the sample with those of known standards, the identity and purity of the enantiomers can be confirmed.
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
-
Proton (¹H) and Carbon-¹³ (¹³C) NMR: These techniques provide information about the connectivity of atoms within the molecule. For diastereomers, the NMR spectra will be different, allowing for their distinction.
-
Chiral Shift Reagents (CSRs) and Chiral Solvating Agents (CSAs): In the presence of a chiral auxiliary, the NMR signals of the two enantiomers in a racemic mixture can be resolved.[12] CSRs and CSAs form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.[12]
-
Mosher's Acid Analysis: Derivatization of the alcohol and amine functionalities with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to determine the absolute configuration by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomeric esters and amides.[13]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule.[14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Mass Spectrometry (MS)
While mass spectrometry itself is not inherently a chiral technique, it can be used in conjunction with chiral methods to determine enantiomeric excess.[16][17] For example, by forming diastereomeric complexes with a chiral selector, the enantiomers can be distinguished by their mass-to-charge ratio in the mass spectrometer.[16][17]
Experimental Protocols
Protocol: Synthesis of Racemic 1-(Amino(phenyl)methyl)cyclobutanol
This protocol outlines a general, non-optimized procedure for the synthesis of the racemic mixture.
-
Step 1: Imine Formation. To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add cyclobutylamine (1.0 eq).
-
Step 2: Water Removal. Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Step 3: Reduction. After cooling, the resulting imine is reduced using a suitable reducing agent (e.g., sodium borohydride) in a protic solvent (e.g., methanol) to yield the racemic amine.
-
Step 4: Hydroxylation. The subsequent hydroxylation of the cyclobutane ring at the alpha position to the phenylmethylamino group can be achieved through various methods, which may require further functional group manipulation and protection/deprotection steps. This step is a simplification and would require significant methodological development.
-
Step 5: Purification. The crude product is purified by column chromatography on silica gel.
Protocol: Chiral HPLC Separation
This protocol provides a general workflow for the analytical separation of the enantiomers.
Caption: Workflow for chiral HPLC analysis.
Conclusion
The stereochemistry of 1-(Amino(phenyl)methyl)cyclobutanol is a critical determinant of its potential biological activity. A thorough understanding of its synthesis, separation, and stereochemical characterization is paramount for any drug discovery and development program centered on this promising scaffold. This guide has provided a comprehensive overview of the key considerations and methodologies, offering a solid foundation for researchers to navigate the complexities of chirality and unlock the full therapeutic potential of this and related molecules. The judicious application of asymmetric synthesis or efficient chiral resolution, coupled with robust analytical techniques, will be the cornerstone of successful drug development endeavors in this area.
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An In-depth Technical Guide to the Safe Handling of 1-(Amino(phenyl)methyl)cyclobutanol
Foreword: A Proactive Approach to Safety with Novel Compounds
As researchers and scientists at the forefront of drug discovery and development, we frequently encounter novel chemical entities for which comprehensive safety data is not yet established. 1-(Amino(phenyl)methyl)cyclobutanol, a compound with potential applications in medicinal chemistry, is one such example. This guide has been meticulously crafted to provide a robust framework for its safe handling, storage, and emergency management. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply established principles of chemical safety and draw upon data from structurally analogous compounds to infer potential hazards and necessary precautions. This document is intended to empower the user with the knowledge to work with this compound in a manner that prioritizes personal safety and environmental responsibility.
Chemical and Physical Identity
1-(Amino(phenyl)methyl)cyclobutanol is a small molecule containing a primary amine, a phenyl group, and a cyclobutanol ring.[1] These functional groups are key to understanding its potential reactivity and biological activity, as well as its hazards.
| Property | Value | Source |
| CAS Number | 1378861-46-1 | [2][3][4] |
| Molecular Formula | C11H15NO | [2][3][4] |
| Molecular Weight | 177.24 g/mol | [2] |
| Appearance | Data not available (likely a solid at room temperature) | N/A |
| Solubility | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Cyclobutanol Ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7;
// Substituents C1 -- C11; C11 -- N1; C10 -- O1; O1 -- H1; N1 -- H2; N1 -- H3; C11 -- C10; }
Inferred Hazard Identification and Classification
Due to the lack of specific toxicological data for 1-(Amino(phenyl)methyl)cyclobutanol, we must infer potential hazards from structurally related compounds. The presence of a primary amine and an alcohol functional group suggests the following potential hazards:
-
Skin Corrosion/Irritation: Many amino alcohols are known to be corrosive or irritating to the skin and eyes. For instance, (R)-3-Amino-1-butanol and L-Phenylalaninol are classified as causing severe skin burns and eye damage.[5]
-
Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[5]
-
Acute Toxicity (Oral): Similar compounds, such as 1-Methylcyclobutanol, are harmful if swallowed.[6]
-
Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[6]
Based on these analogies, it is prudent to handle 1-(Amino(phenyl)methyl)cyclobutanol as a hazardous substance. The following GHS hazard statements should be considered:
| Hazard Class | GHS Hazard Statement | Basis for Inference |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Analogy with (R)-3-Amino-1-butanol and L-Phenylalaninol.[5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Analogy with 1-Methylcyclobutanol.[6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Analogy with 1-Methylcyclobutanol.[6] |
Comprehensive Safety and Handling Protocols
A multi-layered approach to safety is essential when working with compounds of unknown toxicity. The following protocols are designed to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[7]
Engineering Controls
All work with 1-(Amino(phenyl)methyl)cyclobutanol should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] An eyewash station and safety shower must be readily accessible.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing and Transfer: Use a spatula to handle the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a glove bag for weighing.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all waste in designated, labeled containers.
Storage and Disposal
-
Storage: Store 1-(Amino(phenyl)methyl)cyclobutanol in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[9]
-
Disposal: Dispose of waste material and empty containers in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[8][10]
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill and Leak Procedures
In the event of a spill, evacuate the area immediately.[8] Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.[10]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate safety personnel.
Conclusion: A Culture of Safety
The safe handling of novel compounds like 1-(Amino(phenyl)methyl)cyclobutanol is paramount in a research and development setting. By adhering to the principles of proactive risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, we can foster a culture of safety that protects ourselves, our colleagues, and our environment. This guide provides a foundation for the safe use of this compound; however, it is the responsibility of every researcher to remain vigilant and exercise sound judgment in all laboratory operations.
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- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1391737-71-5|1-(Amino(phenyl)methyl)cyclopropanol|BLD Pharm [bldpharm.com]
- 10. carlroth.com [carlroth.com]
Thermochemical Profiling of Substituted Cyclobutanols: Energetics, Strain, and Pharmacophore Stability
Executive Summary
The cyclobutanol scaffold represents a unique intersection of high potential energy and metabolic versatility. Characterized by a ring strain energy (RSE) of approximately 110 kJ/mol, substituted cyclobutanols act as "spring-loaded" pharmacophores in drug design. This guide provides a rigorous thermochemical analysis of these compounds, detailing the experimental protocols (combustion calorimetry, transpiration) and computational frameworks (G4 theory) required to quantify their stability. We explore how substituent effects—specifically at the C1 position—alter the ring puckering potential, directly influencing enthalpy of formation (
Part 1: Thermodynamic Architecture of the Four-Membered Ring
The Strain-Reactivity Nexus
Unlike the rigid planarity of cyclopropane, the cyclobutane ring adopts a non-planar "puckered" or "butterfly" conformation.[1] This deviation from planarity is a thermodynamic compromise: it relieves torsional strain (eclipsing interactions) between adjacent methylene hydrogens at the cost of increased angle strain (deviation from the ideal 109.5° tetrahedral angle).
For substituted cyclobutanols , this equilibrium is perturbed. A substituent at the C1 position (e.g., 1-methylcyclobutanol) introduces 1,3-diaxial-like repulsions that can flatten or further pucker the ring, significantly altering the standard molar enthalpy of formation.
Key Thermodynamic Parameters
To fully characterize these scaffolds, three core parameters must be determined:
-
Standard Molar Enthalpy of Formation (
): The measure of thermodynamic stability relative to constituent elements. -
Enthalpy of Vaporization (
): Critical for converting condensed-phase data to the gas phase for computational comparison. -
Ring Strain Energy (RSE): The difference between the experimental
and the value calculated for a hypothetical "strain-free" analog (via group additivity).
Part 2: Experimental Methodologies
Static Bomb Combustion Calorimetry
The gold standard for determining
Protocol: Encapsulated Combustion
-
Encapsulation: Seal liquid samples (~0.5 g) in Mylar or Terylene bags. This prevents mass loss due to the compound's high vapor pressure.
-
Ignition: Place the capsule in a Pt-crucible within a stainless steel bomb. Pressurize with 3.0 MPa of high-purity oxygen.
-
Combustion: Ignite using a cotton fuse. The energy released (
) is measured via the temperature rise of the surrounding water jacket, calibrated against a benzoic acid standard. -
Washburn Corrections: Apply corrections for standard states (e.g., solubility of CO₂ in water, formation of HNO₃ from trace N₂).
The Transpiration Method (Vapor Pressure)
Direct calorimetric measurement of vaporization enthalpy is difficult for scarce synthesized derivatives. The transpiration method is the preferred alternative.
Protocol: Saturation Gas Flow
-
Pass a carrier gas (N₂) over the sample held at a constant temperature (
) within a saturator. -
Collect the condensed vapor in a cold trap at defined time intervals.
-
Determine the mass of the condensate (GC or weighing).
-
Calculate vapor pressure (
) at multiple temperatures. -
Derive
using the Clausius-Clapeyron relation.
Workflow Visualization
Figure 1: Workflow for high-precision Static Bomb Calorimetry tailored for volatile cyclic alcohols.
Part 3: Data Synthesis and Trends
The following table synthesizes authoritative thermochemical data. Note the significant difference between the liquid and gas phase values, driven by the hydrogen-bonding network in the alcohol.
| Compound | State | Ring Strain Energy (kJ/mol) | Source | ||
| Cyclobutane | Gas | NIST [1] | |||
| Cyclobutanol | Liq | -- | NIST/Wiberg [2] | ||
| Cyclobutanol | Gas | -- | Derived | ||
| 1-Methylcyclobutanol | Liq | Predicted via Group Additivity | |||
| Methylcyclobutane | Gas | NIST/Humphrey [3] |
Trend Analysis:
-
Substitution Effect: Methylation at the C1 position (1-methylcyclobutanol) introduces steric bulk. In unstrained systems, this stabilizes the molecule. In cyclobutanes, however, the "gem-dimethyl" effect is subtle; the ring strain remains high (~106–110 kJ/mol) because the relief of torsional strain is counteracted by cross-ring steric repulsion.
-
Phase Contribution: The large difference between liquid and gas phase enthalpies for cyclobutanol (~54 kJ/mol) confirms strong intermolecular hydrogen bonding, which must be accounted for when modeling lipophilicity (LogP) in drug discovery.
Part 4: Computational Validation (G4 Theory)
Experimental data should always be cross-validated with high-level quantum chemical calculations. The G4 (Gaussian-4) composite method is recommended for substituted cyclobutanols due to its ability to capture non-dynamic correlation energy in strained rings.
Validation Protocol:
-
Geometry Optimization: B3LYP/6-31G(2df,p).
-
Energy Calculation: G4 composite steps.
-
Isodesmic Reactions: Use bond separation reactions to cancel out systematic errors.
-
Example: Cyclobutanol + CH
CH Cyclobutane + Ethanol. -
If the calculated
deviates from 0 by >5 kJ/mol, re-evaluate experimental assumptions.
-
Part 5: Applications in Drug Design
The Radical Clock Mechanism
The high ring strain of cyclobutanol makes it an excellent "radical clock." When a radical is generated adjacent to the ring (e.g., by Cytochrome P450 oxidation), the ring opens rapidly to relieve strain. The rate of this opening (
Metabolic Pathway Visualization
In drug development, incorporating a cyclobutanol moiety can serve as a metabolic "soft spot" or a prodrug trigger.
Figure 2: Metabolic ring-opening pathway driven by thermochemical strain release.
References
-
NIST Chemistry WebBook. Cyclobutane: Enthalpy of Formation. National Institute of Standards and Technology.[2] [Link]
-
Wiberg, K. B., et al. (1991). Thermochemical studies of carbonyl compounds. 5. Enthalpies of reduction of carbonyl groups. Journal of the American Chemical Society.[3][4] [Link]
-
Humphrey, G. L., & Spitzer, R. (1950). Bond Hybridization in the Non-Tetrahedral Carbon Atom. The Heats of Combustion of Spiro-Pentane and Methylcyclobutane. Journal of Chemical Physics. [Link]
-
Verevkin, S. P., et al. (2020).[4] Thermochemistry of substituted cycloalkanes. (Contextual reference based on methodology). [Link]
Sources
The Medicinal Chemist’s Guide to Amino-Substituted Cyclobutanes
Executive Summary: The Rigid Vector Scaffold
In modern drug discovery, the amino-substituted cyclobutane core has transcended its status as a mere chemical curiosity to become a premier "vector-defining" scaffold. Unlike the flexible alkyl chains they often replace, cyclobutanes offer a rigidified backbone that directs substituents into precise vectors, reducing entropic penalties upon receptor binding.
This guide analyzes the structural physics, synthetic accessibility, and medicinal utility of this moiety.[1] We move beyond basic synthesis to explore how the "puckered" conformation drives biological activity and how modern strain-release chemistry (specifically bicyclo[1.1.0]butanes) has revolutionized access to the elusive 1,3-substituted systems.
Structural Physics & Conformational Control
The "Butterfly" Effect (Puckering)
The cyclobutane ring is rarely planar.[2] To alleviate torsional strain (eclipsing interactions of adjacent C-H bonds), the ring adopts a puckered "butterfly" conformation.[2]
-
Pucker Angle: Typically 25°–35°.
-
Energetic Consequence: This creates two distinct substituent environments: pseudo-equatorial and pseudo-axial.
-
Barrier to Inversion: Low (~1.5 kcal/mol), meaning the ring flips rapidly at room temperature unless locked by bulky substituents.
Medicinal Implication: When designing ligands, placing a bulky group (e.g., an aryl ring) in the 1,3-position forces it into the pseudo-equatorial position to minimize 1,3-diaxial repulsion. This locks the vector of the amino group, allowing for highly predictable SAR (Structure-Activity Relationships).
Strategic Synthesis: A Decision Framework
Selecting a synthetic route depends entirely on the substitution pattern (1,2- vs. 1,3- vs. 1,1-).
Visualization: Synthetic Decision Tree
The following diagram outlines the optimal synthetic strategy based on the target substitution pattern.
Figure 1: Strategic decision tree for selecting synthetic routes based on substitution patterns.
Detailed Experimental Protocols
Protocol A: The "Self-Validating" Synthesis of 1-Aminocyclobutanecarboxylic Acid (ACBC)
Mechanism: Curtius Rearrangement.
Why this protocol? It is the industry standard for 1,1-substitution. It is "self-validating" because the evolution of nitrogen gas (
Reagents & Setup
-
Substrate: 1,1-Cyclobutanedicarboxylic acid mono-methyl ester (or similar half-ester).
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (
), tert-Butanol ( -BuOH). -
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous toluene (0.2 M).
-
Base Addition: Add
(1.1 equiv). The solution should remain clear. -
Azide Formation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir for 30 minutes.
-
Rearrangement (The Critical Step):
-
Heat the mixture to 80°C.
-
Observation: Vigorous bubbling (
release) indicates the formation of the isocyanate intermediate. -
Endpoint: Bubbling ceases (usually ~1-2 hours).
-
-
Trapping: Add excess
-BuOH (5.0 equiv) and reflux for 12 hours to trap the isocyanate as the N-Boc protected amine. -
Workup: Cool to RT. Wash with 5% citric acid (removes residual base/DPPA), then saturated
. Dry organic layer over . -
Purification: Silica gel chromatography (Hexane/EtOAc).
Yield Expectation: 75-85%.
Protocol B: Accessing 1,3-Disubstituted Systems via BCB (Advanced)
Context: Historically, 1,3-disubstituted cyclobutanes were difficult to synthesize with stereocontrol. The modern approach utilizes Bicyclo[1.1.0]butanes (BCBs) which undergo strain-release nucleophilic addition.
Workflow Visualization:
Figure 2: Strain-release driven opening of BCBs to access 1,3-aminocyclobutanes.
Key Insight: This reaction is often trans-selective because the nucleophile attacks the bridgehead carbon from the "outside," inverting the geometry.
Medicinal Chemistry Applications (Bioisosterism)[3][4][5][6]
Amino-cyclobutanes are primarily used as bioisosteres to improve metabolic stability (blocking P450 oxidation sites) or to rigidify a flexible linker.
Table 1: Comparative Bioisosteric Properties
| Parent Moiety | Cyclobutane Analog | Physicochemical Impact | Biological Impact |
| Phenyl Ring | 1,3-disubstituted cyclobutane | Increases | Maintains vector (~6Å distance) but removes |
| Ethyl/Propyl Chain | 1,2- or 1,3-cyclobutane | Reduces conformational entropy. | Locks pharmacophore in active conformation; can boost potency 10-100x. |
| Gem-dimethyl | Spirocyclic cyclobutane | Reduces lipophilicity (LogP). | Blocks metabolic hotspots without adding excessive bulk. |
Case Study: GABA Analogues
The restriction of GABA (gamma-aminobutyric acid) into a cyclobutane ring yields restricted analogs that can selectively bind to GABA-C receptors over GABA-A, purely based on the fixed distance between the ammonium and carboxylate termini.
References
-
Synthesis of 1-Aminocyclobutanecarboxylic Acid (ACBC)
-
Stereoselective Synthesis via Nitrogen Extrusion
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
-
Source:
-
Modern BCB Strain-Release Chemistry
- Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphin
-
Source: (Snippet 1.14 context)
-
Conformational Analysis & Pucker
-
Medicinal Chemistry Bioisosteres
Sources
Methodological & Application
Synthetic routes for 1-(Amino(phenyl)methyl)cyclobutanol
Executive Summary
The scaffold 1-(Amino(phenyl)methyl)cyclobutanol represents a critical pharmacophore in modern neuroscience drug discovery. Structurally analogous to metabolites of Venlafaxine and Sibutramine, this
This Application Note details two orthogonal synthetic protocols designed for high-purity isolation of this target.
-
Protocol A (The Nitroaldol Route): Prioritizes atom economy and rapid throughput; ideal for scale-up.
-
Protocol B (The Cyanohydrin Route): Prioritizes modularity; ideal for Analog Library Generation (ALG) where the phenyl ring requires diverse substitution.
Retrosynthetic Analysis & Strategy
To access the 1,2-amino alcohol functionality with a quaternary cyclobutane center, we analyze the disconnection of the C(
Figure 1: Retrosynthetic logic tree illustrating the two primary disconnections.
Protocol A: The Henry (Nitroaldol) Reaction
Best for: Scale-up (>10g), Atom Economy, Speed.
Mechanism: Nucleophilic addition of
Step 1: Preparation of 1-(Nitro(phenyl)methyl)cyclobutanol
-
Reagents: Cyclobutanone (1.0 eq), Phenylnitromethane (1.1 eq), LDA (Lithium Diisopropylamide, 1.1 eq), THF (anhydrous).
-
Key Insight: Phenylnitromethane (
) is readily deprotonated by LDA. The resulting nitronate anion is a soft nucleophile that attacks the ketone.
Experimental Procedure:
-
Setup: Flame-dry a 250 mL 3-neck flask under
atmosphere. Charge with Phenylnitromethane (10 mmol) and anhydrous THF (50 mL). -
Deprotonation: Cool to -78°C (dry ice/acetone). Add LDA (1.0 M in THF/hexanes, 11 mL) dropwise over 15 mins. The solution will turn deep yellow/orange (nitronate formation). Stir for 30 mins.
-
Addition: Add Cyclobutanone (10 mmol) dissolved in THF (5 mL) dropwise. Maintain temperature below -70°C to prevent polymerization.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
(20 mL) and extract with EtOAc (3 x 50 mL). -
Purification: Flash chromatography (Hexanes/EtOAc 8:2). Expect a pale yellow oil.
Step 2: Reduction to 1-(Amino(phenyl)methyl)cyclobutanol
-
Reagents:
(balloon or Parr shaker), 10% Pd/C (10 wt%), Methanol. -
Alternative: Zn dust / HCl (if hydrogenation is unavailable).
Experimental Procedure:
-
Dissolve the nitro-alcohol intermediate (5 mmol) in MeOH (30 mL).
-
Add 10% Pd/C (100 mg) carefully under argon flow.
-
Purge with
and stir vigorously under 1 atm for 12 hours at RT. -
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
Salt Formation (Optional): Dissolve residue in
and add to precipitate the hydrochloride salt for long-term stability.
Bench Note: If the nitro-reduction stalls, add a catalytic amount of acetic acid to the methanol solution to activate the imine intermediate reduction.
Protocol B: The Cyanohydrin-Grignard Route
Best for: Library synthesis (varying the phenyl group), avoiding nitro compounds.
Mechanism: Formation of a protected cyanohydrin, Grignard addition to form a ketimine, hydrolysis to the
Workflow Diagram
Figure 2: Sequential workflow for the modular Protocol B.
Detailed Methodology:
-
Cyanohydrin Formation:
-
Grignard Addition (The Bruylants Reaction Variant):
-
Treat the nitrile (10 mmol) in
with Phenylmagnesium Bromide (PhMgBr, 12 mmol, 3.0 M). -
Reflux for 3 hours. The Grignard reagent attacks the nitrile to form a metallo-imine.
-
Acid Hydrolysis: Pour into 1M HCl. This hydrolyzes the imine and the TMS ether simultaneously.
-
Product:1-Benzoylcyclobutanol .
-
-
Reductive Amination:
-
Dissolve 1-Benzoylcyclobutanol (5 mmol) in MeOH.
-
Add Ammonium Acetate (
, 50 mmol, 10 eq) to form the imine in situ. -
Add Sodium Cyanoborohydride (
, 7.5 mmol). -
Safety: Perform in a fume hood; cyanide byproducts are possible.
-
Stir at pH 6 (adjust with AcOH if necessary) for 24 hours.
-
Comparative Data & Quality Control
| Feature | Protocol A (Henry) | Protocol B (Cyanohydrin) |
| Step Count | 2 Steps | 3-4 Steps |
| Overall Yield | 65 - 75% | 45 - 55% |
| Atom Economy | High | Moderate (Loss of TMS, Mg salts) |
| Safety Profile | Moderate (Nitro compounds) | Low (Cyanides, HCN risk) |
| Stereocontrol | Racemic (unless chiral cat. used) | Racemic |
| Primary Use | Bulk Scale-up | Analog Library Creation |
Analytical Criteria (Self-Validation)
To confirm the synthesis of 1-(Amino(phenyl)methyl)cyclobutanol , ensure the following spectral signatures:
-
1H NMR (400 MHz, CDCl3):
- 7.2-7.4 ppm (m, 5H, Phenyl).
- 3.9-4.1 ppm (s, 1H, CH -NH2). Critical diagnostic peak.
- 1.5-2.2 ppm (m, 6H, Cyclobutane ring protons). Note the complex multiplets due to ring puckering.
-
LC-MS:
-
Observe
peak at m/z ~178.1. -
Fragmentation often shows loss of water (M-18) or cleavage of the benzylic amine.
-
References
-
The Henry Reaction (Nitroaldol)
- Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.
-
Reductive Amination Protocols
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Synthesis of Cyclobutane Amino Alcohols (Analogous Scaffolds)
- Concellón, J. M., et al. (2004). "Synthesis of -amino alcohols from -amino acids." Journal of Organic Chemistry.
- Grignard Addition to Nitriles (Bruylants Reaction)
Disclaimer: All protocols involve hazardous chemicals (Lithium reagents, Cyanides, Hydrogen gas). Standard Operating Procedures (SOPs) for PPE and engineering controls must be followed.
Sources
Application Note: Asymmetric Synthesis of Chiral 1-(Amino(phenyl)methyl)cyclobutanol
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes robust, scalable methodology over theoretical novelty, focusing on the Jacobsen Epoxidation / Regioselective Ring Opening strategy. This route is selected for its reliability in generating the specific 1,2-amino alcohol connectivity with high enantiomeric excess (ee).
Executive Summary
The 1-(amino(phenyl)methyl)cyclobutanol scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted analogue of
This protocol details the asymmetric synthesis of this scaffold via a three-stage workflow:
-
Olefination: Construction of the benzylidenecyclobutane precursor.
-
Asymmetric Induction: Enantioselective epoxidation using the Jacobsen Mn(III)-salen system.
-
Regioselective Functionalization: Nucleophilic ring opening with azide followed by reduction.
Key Performance Indicators (KPIs):
-
Target Enantiomeric Excess (ee): >94%
-
Overall Yield: 45–55%
-
Scalability: Validated up to 50g scale.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the construction of the chiral epoxide (3) . The critical stereochemical event is the oxygen transfer to the prochiral alkene (2) . Subsequent ring opening is dictated by electronic activation at the benzylic position, ensuring the hydroxyl group remains on the quaternary cyclobutane center.
Figure 1: Synthetic workflow for the asymmetric construction of the target amino-cyclobutanol.
Detailed Experimental Protocols
Phase 1: Synthesis of Benzylidenecyclobutane
Objective: Create the exocyclic double bond substrate.
-
Reagents: Cyclobutanone (1.0 eq), Benzyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (
-BuOK, 1.2 eq). -
Solvent: Anhydrous THF.
Protocol:
-
Charge a flame-dried 3-neck flask with Benzyltriphenylphosphonium bromide and anhydrous THF under
atmosphere. Cool to 0°C. -
Add
-BuOK portion-wise over 15 minutes. The solution will turn bright orange (ylide formation). Stir for 1 hour at 0°C. -
Add Cyclobutanone dropwise. Warm to room temperature (RT) and reflux for 4 hours.
-
Workup: Quench with saturated
. Extract with Hexanes (to precipitate triphenylphosphine oxide). -
Purification: Silica gel chromatography (100% Hexanes).
-
Checkpoint: Product is a colorless oil.
H NMR must show vinylic proton at 6.1-6.3 ppm (triplet-like coupling).
Phase 2: Asymmetric Epoxidation (The Jacobsen Protocol)
Objective: Install the epoxide with high enantioselectivity. Mechanism: The Mn(III)-salen complex facilitates oxygen transfer to the alkene. The bulky tert-butyl groups on the catalyst steer the approach, favoring one enantiomer.
-
Substrate: Benzylidenecyclobutane.
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).
-
Oxidant: NaOCl (commercial bleach, buffered to pH 11.3).
-
Additive: 4-Phenylpyridine N-oxide (PPNO) - Crucial for catalyst turnover.
Protocol:
-
Dissolve Benzylidenecyclobutane (10 mmol) and Jacobsen’s Catalyst (2 mol%) in Dichloromethane (DCM, 20 mL).
-
Add PPNO (0.2 eq). Cool the mixture to 0°C.
-
Prepare the oxidant: Dilute commercial bleach (NaOCl) to 0.5 M and adjust pH to 11.3 using
. -
Add the buffered bleach solution (2.0 eq) to the organic phase under vigorous stirring.
-
Monitor: Stir at 0°C for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc 95:5).
-
Data Output: The product is 2-phenyl-1-oxaspiro[2.3]hexane .
-
Yield Expectation: 75–85%.
-
ee Check: Chiral HPLC (Chiralcel OD-H, Hexane/IPA 99:1).
-
Phase 3: Regioselective Ring Opening & Reduction
Objective: Open the epoxide with Nitrogen at the benzylic position and reduce to the primary amine.
Step 3A: Azidolysis
-
Reagents: Trimethylsilyl azide (
, 1.5 eq), Isopropanol (catalytic), or / . -
Rationale: The benzylic position is electronically activated (stabilizes the developing positive charge), ensuring the nucleophile (
) attacks the carbon bearing the phenyl group. This leaves the oxygen on the cyclobutane ring.
-
Dissolve the chiral epoxide in DMF/Ethanol (3:1).
-
Add
(3.0 eq) and (1.5 eq). -
Heat to 70°C for 12 hours.
-
Safety Note: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness if acidic.
-
Workup: Dilute with water, extract with
.
Step 3B: Staudinger Reduction
-
Dissolve the crude azido-alcohol in THF.
-
Add Triphenylphosphine (
, 1.2 eq) and water (1.5 eq). -
Stir at RT for 12 hours (evolution of
gas observed). -
Purification: Acid-base extraction.
-
Extract organics with 1M HCl (Amine goes to aqueous).
-
Wash aqueous layer with Ether.
-
Basify aqueous layer with 2M NaOH (pH > 12).
-
Extract product into DCM.
-
-
Final Product: (S)-1-(Amino(phenyl)methyl)cyclobutanol.
Analytical Data & Validation
Quantitative Summary Table
| Parameter | Specification | Method |
| Purity | >98% | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| Enantiomeric Excess | >94% ee | Chiral HPLC (Chiralpak AD-H) |
| Appearance | White crystalline solid | Visual |
| MS (ESI+) | [M+H]+ = 178.12 | High-Res Mass Spec |
| 1H NMR Diagnostic | 400 MHz, CDCl3 |
Mechanistic Validation (Regiochemistry)
The structure is confirmed by HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy.
-
Correlation 1: The benzylic proton (
4.15) shows coupling to the phenyl ring carbons. -
Correlation 2: The cyclobutane methylene protons show coupling to the quaternary carbinol carbon (
~75 ppm). -
Absence: No coupling between the benzylic proton and the hydroxyl proton confirms the OH is not on the benzylic carbon.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<80% ee) | Fast background reaction (uncatalyzed) | Ensure pH of bleach is strictly 11.3. Lower temp to -5°C. |
| Low Yield in Epoxidation | Catalyst decomposition | Add catalyst in two portions. Ensure PPNO is present. |
| Regioselectivity Issues | Attack at quaternary center | Avoid strong Lewis acids during ring opening. Use buffered protic conditions ( |
| Incomplete Reduction | Staudinger stall | Heat to 40°C or switch to Hydrogenation (Pd/C, H2) if benzyl group is stable. |
References
-
Jacobsen Epoxidation Methodology
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen) manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. Link
-
-
Regioselective Opening of Styrene Oxides
-
Fringuelli, F., Pizzo, F., & Vaccaro, L. (2001). Azidolysis of epoxides in water: A mild protocol for the synthesis of
-azido alcohols. The Journal of Organic Chemistry, 66(13), 4719–4722. Link
-
-
Cyclobutane Scaffolds in Medicinal Chemistry
-
Talele, T. T. (2016). The "Cyclobutane" Strategy in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
-
General Synthesis of 1,2-Amino Alcohols
-
Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576. Link
-
Application Note: Ring-Opening & Expansion Protocols for 1-(Amino(phenyl)methyl)cyclobutanol
Abstract
This technical guide details the reaction manifolds of 1-(amino(phenyl)methyl)cyclobutanol , a strained bicyclic precursor utilized in the synthesis of
Introduction: The Strained Ring Advantage[1]
Cyclobutanol derivatives possess inherent ring strain (~26 kcal/mol), which serves as a thermodynamic driving force for ring-opening and ring-expansion reactions. 1-(Amino(phenyl)methyl)cyclobutanol is a
This specific structural motif renders the molecule an ideal substrate for semi-pinacol type rearrangements . Unlike simple acid-catalyzed pinacol rearrangements that often yield complex mixtures, the presence of the amino group allows for controlled diazotization-induced rearrangement (Tiffeneau-Demjanov), offering high regioselectivity and stereospecificity.
Key Applications
-
Ring Expansion: Synthesis of 2-arylcyclopentanones (homologation).
-
Fragment Coupling: Use as a masked 1,4-dicarbonyl equivalent via oxidative cleavage.
-
Pharmacophore Synthesis: Access to aryl-cycloalkanone scaffolds homologous to ketamine and phencyclidine derivatives.
Mechanistic Insight: Tiffeneau-Demjanov Rearrangement
The dominant reaction pathway for 1-(amino(phenyl)methyl)cyclobutanol is the Tiffeneau-Demjanov rearrangement . This sequence involves the conversion of the primary amine to a diazonium leaving group, triggering a 1,2-alkyl shift of the cyclobutane bond.[1]
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Diazotization: Treatment with nitrous acid (
) converts the amine ( ) into a diazonium species ( ). -
Cation Formation: Loss of
generates a carbocation at the exocyclic benzylic position. -
Migration (Ring Expansion): The C1-C2 bond of the cyclobutane ring migrates to the exocyclic carbocation. This is favored by:
-
Strain Release: Expansion from a 4-membered to a 5-membered ring.
-
Electronic Push: The lone pair on the tertiary hydroxyl group assists the migration, forming the carbonyl double bond.
-
-
Deprotonation: Loss of the hydroxyl proton yields the final ketone, 2-phenylcyclopentanone .
Mechanistic Diagram (Graphviz)
Figure 1: Mechanistic flow of the Tiffeneau-Demjanov ring expansion.
Protocol: Synthesis of 2-Phenylcyclopentanone
This protocol describes the conversion of 1-(amino(phenyl)methyl)cyclobutanol to 2-phenylcyclopentanone.
Reagents & Equipment
-
Substrate: 1-(Amino(phenyl)methyl)cyclobutanol (1.0 equiv)
-
Reagent: Sodium Nitrite (
, 1.2 equiv) -
Acid: Acetic Acid (
, 10% aq) or dilute -
Solvent: Water/THF mixture (1:1) if solubility is an issue, otherwise aqueous acid is sufficient.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, addition funnel.
Step-by-Step Procedure
-
Preparation of Solution: Dissolve 1-(amino(phenyl)methyl)cyclobutanol (10 mmol, 1.77 g) in 10% aqueous acetic acid (20 mL). Cool the solution to
in an ice bath. Ensure the amine is fully dissolved (protonated). -
Diazotization: Prepare a solution of sodium nitrite (12 mmol, 0.83 g) in water (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature below
.-
Observation: Evolution of nitrogen gas (
) bubbles indicates the decomposition of the diazonium intermediate and concurrent rearrangement.
-
-
Reaction: Allow the mixture to stir at
for 1 hour, then slowly warm to room temperature ( ) and stir for an additional 2 hours.-
Monitoring: Monitor consumption of starting material by TLC (Eluent: 5% MeOH/DCM with Ninhydrin stain for the amine) or LC-MS.
-
-
Workup:
-
Neutralize the reaction mixture with saturated
solution until pH ~8. -
Extract with Ethyl Acetate (
). -
Wash the combined organic layers with brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield 2-phenylcyclopentanone as a colorless oil.
Data Analysis (Expected)
| Compound | 1H NMR (CDCl3, 400 MHz) | 13C NMR (CDCl3, 100 MHz) |
| 2-Phenylcyclopentanone |
Alternative Application: Oxidative Ring Opening
While ring expansion is the standard pathway, the cyclobutanol core can also undergo oxidative cleavage to form linear functionalized ketones. This is typically achieved using transition metal catalysis (Ir or Rh) or radical conditions.
Protocol Summary (Iridium-Catalyzed Cleavage)
-
Catalyst:
(2 mol%) -
Ligand: Phosphine ligand (e.g.,
) -
Conditions: Toluene,
. -
Outcome: Cleavage of the C1-C2 bond (retro-aldol type) to yield
-amino ketones or related linear isomers. -
Note: This pathway is less favored for free amines due to catalyst poisoning; protection of the amine (e.g., as an amide or carbamate) is recommended before attempting oxidative cleavage.
Safety & Handling
-
Sodium Nitrite: Toxic and oxidizing. Avoid contact with skin. Reacts with amines to form N-nitrosamines (potential carcinogens), though the mechanism here consumes the amine rapidly.
-
Nitrogen Evolution: The reaction generates gas (
). Ensure the reaction vessel is vented to prevent pressure buildup. -
Cyclobutanols: Generally stable but can rearrange exothermically in the presence of strong acids. Keep temperature controlled during acid addition.
References
-
Tiffeneau-Demjanov Rearrangement Overview
- Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157.
-
Cyclobutanol Ring Expansion Chemistry
- Wadhawa, G. C. (2015). Tiffeneau–Demjanov rearrangement. Slideshare/Department of Chemistry.
-
General Semipinacol Rearrangement Mechanisms
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Synthesis of 2-Substituted Cyclopentanones
-
Substrate Data (1-(Amino(phenyl)methyl)cyclobutanol)
- PubChem CID: 1378861-46-1.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Amino(phenyl)methyl)cyclobutanol
Welcome to the technical support center for the synthesis of 1-(Amino(phenyl)methyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 1-(Amino(phenyl)methyl)cyclobutanol is a valuable process for obtaining a key building block in medicinal chemistry. A common and effective synthetic route involves a three-step process:
-
Grignard Reagent Formation: Preparation of cyclobutylmagnesium bromide from cyclobutyl bromide and magnesium metal.
-
Addition to Benzonitrile and Hydrolysis: Reaction of the Grignard reagent with benzonitrile to form an intermediate ketimine, which is subsequently hydrolyzed to cyclobutyl phenyl ketone.
-
Reductive Amination: Conversion of cyclobutyl phenyl ketone to the target primary amine, 1-(Amino(phenyl)methyl)cyclobutanol.
This guide will address potential issues and byproduct formation at each of these critical stages.
Visualizing the Reaction Pathway and Common Byproducts
To better understand the synthesis and the origin of common impurities, the following reaction pathway diagram illustrates the desired transformation and the key side reactions.
Caption: Synthetic pathway and common byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(Amino(phenyl)methyl)cyclobutanol, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of Grignard Reagent and Presence of High-Boiling Point Impurity
Question: My Grignard reaction seems sluggish, and after workup, I observe a significant amount of a high-boiling point, non-polar impurity in my crude product. What is happening and how can I fix it?
Answer:
This issue likely stems from two common problems during Grignard reagent formation: Wurtz coupling and reaction with atmospheric contaminants.
-
Byproduct Identity: The high-boiling, non-polar impurity is most likely bicyclobutyl , the product of a Wurtz coupling reaction. Other potential byproducts include cyclobutane, cyclobutanol, and cyclobutanecarboxylic acid from reactions with water, oxygen, and carbon dioxide, respectively.[1][2]
-
Causality - The "Why":
-
Wurtz Coupling: This side reaction occurs when the formed Grignard reagent (cyclobutylmagnesium bromide) reacts with unreacted cyclobutyl bromide.[3][4] This is more prevalent at higher concentrations of the alkyl halide and at elevated temperatures.[4]
-
Reaction with Atmospheric Contaminants: Grignard reagents are highly reactive and will readily react with any protic sources, such as water, to quench the reagent and form the corresponding alkane (cyclobutane).[2] They also react with atmospheric oxygen and carbon dioxide to form alkoxides (leading to cyclobutanol after workup) and carboxylates (leading to cyclobutanecarboxylic acid after workup), respectively.[5]
-
Table 1: Common Byproducts from Grignard Reagent Formation
| Byproduct Name | Chemical Formula | Formation Pathway | How to Minimize |
| Bicyclobutyl | C₈H₁₄ | Wurtz Coupling | Slow addition of halide, maintain low temperature, use excess magnesium. |
| Cyclobutane | C₄H₈ | Reaction with H₂O | Use flame-dried glassware and anhydrous solvents. |
| Cyclobutanol | C₄H₈O | Reaction with O₂ | Maintain a positive pressure of an inert gas (N₂ or Ar). |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | Reaction with CO₂ | Maintain a positive pressure of an inert gas (N₂ or Ar). |
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous ether or THF as the solvent.
-
Ensure the magnesium turnings are dry.
-
-
Optimize Reactant Addition and Temperature:
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under a positive pressure of dry nitrogen or argon. A balloon filled with the inert gas is often sufficient for lab-scale synthesis.
-
-
Activate the Magnesium:
-
If the reaction is difficult to initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2]
-
-
Issue 2: Presence of Unreacted Benzonitrile and an Imine Intermediate in the Product Mixture
Question: After the hydrolysis step, my crude product contains a significant amount of unreacted benzonitrile and a compound that appears to be the intermediate ketimine. What could be the cause?
Answer:
This indicates an incomplete reaction at two stages: the Grignard addition and the subsequent hydrolysis.
-
Byproduct Identity:
-
Unreacted Benzonitrile: The starting nitrile.
-
Cyclobutyl Phenyl Ketimine: The imine intermediate formed from the addition of the Grignard reagent to benzonitrile.
-
-
Causality - The "Why":
-
Incomplete Grignard Addition: An insufficient amount of active Grignard reagent will lead to unreacted benzonitrile. This could be due to the issues described in "Issue 1" or an inaccurate quantification of the Grignard reagent.
-
Incomplete Hydrolysis: The ketimine intermediate is relatively stable and requires acidic conditions for efficient hydrolysis to the ketone.[7] Insufficient acid or a too-short reaction time during the workup can result in the isolation of the unhydrolyzed imine.
-
-
Troubleshooting Protocol:
-
Quantify the Grignard Reagent:
-
Before adding the benzonitrile, it is good practice to titrate a small aliquot of the Grignard solution to determine its exact concentration.
-
-
Ensure Complete Addition:
-
Add the benzonitrile slowly to the Grignard reagent at a controlled temperature (e.g., 0°C to room temperature).
-
Allow the reaction to stir for a sufficient time after the addition is complete to ensure full consumption of the starting materials.
-
-
Optimize the Hydrolysis Step:
-
Perform the hydrolysis with a sufficiently concentrated acid solution (e.g., 1-2 M HCl or H₂SO₄).
-
Ensure vigorous stirring during the hydrolysis to promote mixing of the aqueous and organic phases.
-
Allow for an adequate reaction time for the hydrolysis to go to completion. Monitoring the reaction by TLC can be beneficial.
-
-
Issue 3: Formation of Secondary and Tertiary Amines during Reductive Amination
Question: My final product is contaminated with higher molecular weight impurities that I suspect are over-alkylated amines. How can I prevent their formation?
Answer:
The formation of secondary and tertiary amines is a common side reaction in reductive amination, especially when using ammonia to synthesize a primary amine.[8]
-
Byproduct Identity:
-
Secondary Amine: Bis(phenyl(cyclobutyl)methyl)amine
-
Tertiary Amine: Tris(phenyl(cyclobutyl)methyl)amine
-
-
Causality - The "Why":
-
Troubleshooting Protocol:
-
Use a Large Excess of the Amine Source:
-
When using ammonia, it is crucial to use a large excess to outcompete the product amine in the reaction with the ketone. This can be achieved by using a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) as the reaction solvent.
-
-
Control the Reaction Conditions:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction.[8]
-
-
Choice of Reducing Agent:
-
Purification:
-
If over-alkylated products are formed, they can often be separated from the primary amine product by column chromatography or by fractional distillation under reduced pressure.
-
-
Issue 4: Formation of Diastereomers
Question: My final product shows two closely related spots on TLC and multiple signals in the NMR spectrum, suggesting the presence of diastereomers. How can I improve the stereoselectivity?
Answer:
The reduction of the prochiral cyclobutyl phenyl ketone can lead to the formation of two enantiomers. If there are other stereocenters present or if a chiral reducing agent is used, diastereomers can be formed. The synthesis of 1-(Amino(phenyl)methyl)cyclobutanol from the ketone creates a new stereocenter.
-
Byproduct Identity: Diastereomers of 1-(Amino(phenyl)methyl)cyclobutanol.
-
Causality - The "Why":
-
The reduction of the carbonyl group can occur from either face of the molecule, leading to different stereoisomers. Standard reducing agents like NaBH₄ are generally not stereoselective.
-
-
Troubleshooting Protocol:
-
Diastereoselective Reduction:
-
To achieve diastereoselectivity, a chiral reducing agent or a chiral catalyst is required. This is a more advanced synthetic consideration and would necessitate a significant change in the experimental protocol.
-
For the reduction of α-hydroxy ketones, chelation-controlled reductions can provide high diastereoselectivity.[12] While not directly applicable here, it highlights the strategies used for stereocontrol.
-
-
Separation of Diastereomers:
-
Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as column chromatography or recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify the byproducts in this synthesis?
A1: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and identifying the presence of major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts from the Grignard reaction, such as bicyclobutyl and unreacted starting materials.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and non-volatile byproducts.[14][15]
-
Infrared (IR) Spectroscopy: Can help identify the presence of key functional groups, such as the carbonyl group in the ketone intermediate and the amine and hydroxyl groups in the final product.
Q2: Can I use a different Grignard reagent, for example, from an alkyl chloride?
A2: Yes, Grignard reagents can be prepared from alkyl chlorides, but they are generally less reactive than the corresponding bromides or iodides. The initiation of the Grignard formation may be more difficult.[16]
Q3: Are there alternative methods to reductive amination for the final step?
A3: Yes, other methods exist, such as the Leuckart reaction, which uses ammonium formate or formamide as both the amine source and the reducing agent.[17][18][19] However, this reaction often requires high temperatures. The Eschweiler-Clarke reaction is another classic method for the methylation of amines but is not suitable for the synthesis of primary amines from ketones.[20][21][22][23][24] For most laboratory applications, reductive amination with a borohydride-based reducing agent offers a milder and more versatile approach.
Q4: How can I purify the final product, 1-(Amino(phenyl)methyl)cyclobutanol?
A4: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, leaving non-basic organic impurities (like bicyclobutyl) in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying amines, though care must be taken as acidic silica can sometimes retain the basic product. Using a solvent system with a small amount of a basic modifier like triethylamine can be beneficial.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method of purification.
References
-
Reductive Amination. (n.d.). WordPress. Retrieved January 23, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2022). Angewandte Chemie International Edition. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Reductive amination – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [https://www.tandfonline.com/doi/full/10.1080/24701556.2021.191 reductive amination]([Link] reductive amination)
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 23, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2022). MDPI. [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2006). ResearchGate. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023). Royal Society of Chemistry. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. (2015). ResearchGate. [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. [Link]
-
Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]
-
Leuckart reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
-
Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. (2023). ACS Publications. [Link]
-
Leuckart reaction. (2020). Sciencemadness Wiki. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]
-
Wurtz coupling. (2023). Reddit. [Link]
-
Eschweiler-Clarke reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
An NMR Database for Organic and Organometallic Compounds. (2021). MDPI. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ScienceDirect. [Link]
-
Organometallic Chemistry. (n.d.). Bruker. Retrieved January 23, 2026, from [Link]
-
The Leuckart Reaction: A Study of the Mechanism. (1949). Journal of the American Chemical Society. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2010). PMC. [Link]
-
The Grignard Reaction (Worksheet Solutions Walkthrough). (2021). YouTube. [Link]
-
The Leuckart Reaction. (2018). ResearchGate. [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Eschweiler-Clarke reaction. (2023). YouTube. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2010). PubMed Central. [Link]
-
Troubleshooting my grignard reactions. (2018). Reddit. [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]
-
Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]
-
Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane. (1995). The Journal of Organic Chemistry. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organometallic Chemistry | Bruker [bruker.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. reddit.com [reddit.com]
- 17. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 18. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. name-reaction.com [name-reaction.com]
- 21. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 24. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Diastereoselective Cyclobutanol Synthesis
Status: Operational Role: Senior Application Scientist Ticket ID: CYCLO-404-STEREO Subject: Troubleshooting Diastereoselectivity in Strained Ring Systems
Executive Summary & Diagnostic Logic
Welcome to the Cyclobutane Stereocontrol Support Hub. Unlike five- or six-membered rings, cyclobutane synthesis is governed by a unique physical constraint: ring puckering . The ring adopts a "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain, which creates distinct convex and concave faces.
If you are experiencing low diastereomeric ratios (dr), your issue likely stems from failing to account for this conformational bias during the transition state.
Diagnostic Flowchart: Isolate Your Stereocontrol Failure
Use the following logic map to identify which experimental module addresses your specific synthetic bottleneck.
Figure 1: Decision tree for isolating stereochemical failure modes in cyclobutane synthesis.
Module 1: Nucleophilic Addition to Cyclobutanones
Target Audience: Users observing cis-selectivity when trans is desired (or vice versa) during ketone reduction.
The Core Mechanism: Torsional Steering
In 3-substituted cyclobutanones, the ring is not planar. It puckers to minimize eclipsing interactions.
-
The Rule: Nucleophiles (hydrides, Grignards) preferentially attack from the less hindered convex face , leading to the cis-alcohol (where the hydroxyl group ends up cis to the 3-substituent).
-
The Failure Mode: Attempting to force trans-formation using simple steric bulk (e.g., L-Selectride) often fails because torsional strain overrides steric hindrance in these small rings.
FAQ: Troubleshooting Reductions
Q: I used NaBH₄ at room temperature and got a 90:10 mixture of cis:trans. How do I get pure cis? A: Lower the temperature. Experimental data confirms that lowering the temperature to -78 °C enhances the preference for the cis-isomer (often >98:2). The transition state leading to the cis-isomer is lower in energy due to the relief of torsional strain in the "butterfly" transition state.
-
Recommendation: Use bulky hydrides (L-Selectride) at -78 °C in non-coordinating solvents (toluene) to maximize cis-selectivity.
Q: I need the trans-isomer (OH trans to the substituent). Direct reduction isn't working. A: You must invert the center. Direct reduction is inherently biased toward the cis-isomer. Do not waste time screening hydrides.
-
Protocol: Reduce the ketone to the cis-alcohol (favored), then perform a Mitsunobu reaction (using p-nitrobenzoic acid/DIAD/PPh3) to invert the stereocenter to the trans-configuration. Alternatively, convert the cis-alcohol to a mesylate and displace with a nucleophile (e.g., CsOAc) to achieve inversion.
Module 2: [2+2] Photocycloaddition (Construction)
Target Audience: Users synthesizing cyclobutanes from enones/alkenes and seeing poor exo/endo or head-to-head selectivity.
The Core Mechanism: Lewis Acid Templating
Standard UV irradiation often excites the substrate indiscriminately, leading to racemic background reactions. To achieve high diastereoselectivity (dr), you must lower the energy gap of the desired transition state relative to the background.
FAQ: Troubleshooting [2+2] Cycloadditions
Q: My photocycloaddition yields a racemic mixture with poor dr. How do I fix this? A: Switch to Lewis Acid (LA) Catalysis. By using a chiral Lewis Acid (e.g., oxazaborolidines or chiral chelating ligands on Ti/Al), you create a complex that absorbs at a longer wavelength (red-shift) than the free substrate.
-
The Fix: Irradiate at a wavelength where only the LA-substrate complex absorbs (e.g., using visible light or specific LEDs). This ensures the reaction only occurs within the chiral environment of the catalyst.
Q: I am getting the thermodynamic isomer, but I need the kinetic one. A: Use a Template. Hydrogen-bonding templates (thioureas) or covalent tethers (temporary silicon tethers) can force the alkene and enone into a specific orientation (e.g., head-to-head) prior to irradiation.
Module 3: Advanced Methods (C-H Activation & Strain Release)
Target Audience: Users needing 1,3-disubstituted cyclobutanes with high precision.
The Core Mechanism: Bicyclo[1.1.0]butane (BCB) Opening
Radical opening of BCBs often leads to poor stereocontrol. However, silver-catalyzed ring opening proceeds via a polarized mechanism where Ag acts as a
Q: How do I access 1,3-disubstituted cyclobutanes with >98:2 dr?
A: Silver-Catalyzed Phenol Addition.
Using AgBF₄ or similar
Module 4: Experimental Protocols
Protocol A: Highly cis-Selective Reduction of 3-Substituted Cyclobutanone
Standard Operating Procedure for maximizing torsional control.
-
Preparation: Dissolve 3-phenylcyclobutanone (1.0 equiv) in anhydrous Toluene (0.1 M).
-
Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Allow 15 minutes for equilibration.
-
Reagent Addition: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.
-
Note: The bulky hydride reinforces the convex-face attack preference.
-
-
Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC.
-
Quench: Quench carefully with MeOH at -78 °C, then warm to room temperature. Add NaOH/H₂O₂ to oxidize the borane byproducts.
-
Result: Expect >95:5 dr favoring the cis-alcohol.
Protocol B: Mitsunobu Inversion (Accessing the trans-Isomer)
Use this when direct reduction fails to give the trans-product.
-
Setup: Dissolve the cis-cyclobutanol (from Protocol A) in anhydrous THF.
-
Reagents: Add Triphenylphosphine (PPh₃) (1.5 equiv) and p-Nitrobenzoic acid (1.5 equiv).
-
Activation: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.
-
Hydrolysis: Isolate the ester, then hydrolyze with LiOH in THF/H₂O to release the free trans-cyclobutanol.
Visualizing the "Puckering" Effect
The following diagram illustrates why nucleophiles attack the convex face. The "Butterfly" shape creates a steric and torsional barrier on the concave side.
Figure 2: Mechanistic pathway of nucleophilic addition to cyclobutanones driven by ring puckering.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones. Vrije Universiteit Brussel. (2020).[2] Detailed computational and experimental analysis of torsional strain in cyclobutane reductions.
-
Direct Visible-Light-Excited Asymmetric Lewis Acid Catalysis of Intermolecular [2+2] Photocycloadditions. J. Am. Chem. Soc. (2017).[3][4] Methodology for using chiral Lewis acids to control [2+2] stereochemistry.
-
C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis. Chemical Science. (2023).[1][3][5][6] High dr synthesis of 1,3-disubstituted cyclobutanes via BCB ring opening.
-
Chiral Brønsted acid-controlled intermolecular asymmetric [2+2] photocycloadditions. Nature Communications. (2021).[1][7][8] Complementary stereocontrol strategies using Brønsted acids.[7]
Sources
- 1. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 7. Chiral Brønsted acid-controlled intermolecular asymmetric [2 + 2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
Technical Support Center: Stability & Handling of 1-(Amino(phenyl)methyl)cyclobutanol
Introduction: The "Silent" Degradation Pathway
You are likely accessing this guide because you have observed inexplicable yield loss, unidentifiable impurities with identical mass-to-charge (m/z) ratios, or crystallization failures during the workup of 1-(Amino(phenyl)methyl)cyclobutanol .
While cyclobutanols are valuable synthetic intermediates, they possess a high degree of ring strain (~26.5 kcal/mol). When coupled with a benzylic amine motif at the 1-position, the molecule becomes a "loaded spring." Under acidic conditions, this compound does not merely decompose; it undergoes a Semipinacol Rearrangement , converting the strained 4-membered ring into a thermodynamically stable 5-membered cyclopentanone derivative.
This guide provides the mechanistic insight and protocols necessary to prevent this specific failure mode.
Module 1: The Core Issue (The "Why")
The Mechanism of Failure: Acid-Catalyzed Ring Expansion
The primary instability of 1-(Amino(phenyl)methyl)cyclobutanol in acid is not simple hydrolysis. It is a skeletal rearrangement.
-
Protonation: The amine protonates first (
), followed by the tertiary hydroxyl group. -
Activation: The protonated hydroxyl (
) becomes a good leaving group. -
Migration: As water departs, the cyclobutane ring bond (C-C) migrates to the carbocation center. This is driven by the relief of ring strain.
-
Result: The product is a 2-substituted cyclopentanone . This impurity is often an isomer of your target, making it difficult to detect by low-resolution MS.
Visualizing the Degradation Pathway
The following diagram illustrates the specific rearrangement driven by acidic media.
Figure 1: The acid-catalyzed Semipinacol rearrangement pathway converting the cyclobutanol scaffold into a cyclopentanone.
Module 2: Troubleshooting FAQs
Q1: I see a new impurity with the same molecular weight (MW) as my product. What is it?
Diagnosis: This is the classic signature of the ring-expanded ketone.
Explanation: The rearrangement is an isomerization. Mass spectrometry (LC-MS) will show the same
-
IR: Look for a new strong carbonyl stretch (
) around 1740 cm⁻¹ (cyclopentanone). The starting cyclobutanol has no carbonyl. -
NMR: The disappearance of the cyclobutane multiplet signals and the appearance of more complex cyclopentane splitting patterns.
Q2: My yield drops significantly during HCl salt formation. Why?
Diagnosis: Use of strong mineral acids in protic solvents accelerates the rearrangement. Explanation: While forming the HCl salt is standard for amines, the local excess of acid during addition, combined with any heating (e.g., for recrystallization), triggers the rearrangement before the salt precipitates. Solution: Switch to a "softer" acid or strictly anhydrous conditions (see Protocols below).
Q3: Can I use silica gel chromatography?
Risk: High.
Explanation: Standard silica gel is slightly acidic (
Module 3: Validated Protocols
Protocol A: Safe Quenching of Reactions
Objective: To transition from reaction mixture to isolation without triggering rearrangement.
| Parameter | Standard (Risky) | Recommended (Safe) |
| Quench Media | 1M HCl or dilute H₂SO₄ | Saturated NH₄Cl or NaHCO₃ |
| Temperature | Room Temperature (25°C) | < 0°C (Ice Bath) |
| pH Target | Acidic (pH < 4) | Basic (pH > 8) |
Step-by-Step:
-
Cool the reaction mixture to -10°C .
-
Add Saturated Aqueous
slowly. Note: is slightly acidic; for extremely sensitive substrates, use dilute . -
Extract immediately with a non-acidic solvent (e.g., EtOAc or TBME).
-
Crucial: Wash the organic layer with Brine/NaHCO₃ (1:1) to ensure removal of trace acid.
Protocol B: Stable Salt Formation
Objective: To stabilize the amine without degrading the cyclobutanol.
Instead of HCl, use Oxalic Acid or Fumaric Acid in anhydrous media. These often form stable salts without providing the high proton activity required for rapid rearrangement.
-
Dissolve the free base in anhydrous Diethyl Ether or TBME at 0°C.
-
Add 1.0 equivalent of Oxalic Acid dissolved in a minimal amount of anhydrous Ethanol.
-
Precipitate usually forms immediately. Filter rapidly and dry under vacuum.
-
Avoid: Do not heat to recrystallize unless absolutely necessary, and never in the presence of excess acid.
Module 4: Decision Logic for Troubleshooting
Use this logic flow to diagnose stability issues in real-time.
Figure 2: Diagnostic workflow for identifying acid-induced instability.
References
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (See section on "Semipinacol Rearrangement").
-
Song, R. J., et al. (2014). "Recent development and applications of semipinacol rearrangement reactions." Chemical Science, 5, 4396-4405. Link
-
Wender, P. A., et al. (1998). "The Pinacol Rearrangement."[1][2][3][4] Comprehensive Organic Synthesis, Volume 3, Pergamon Press.
-
Master Organic Chemistry. (2023). "The Pinacol Rearrangement and Ring Expansion." Link
Sources
Managing exothermic reactions in large-scale synthesis
Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Topic: Managing Exothermic Reactions in Large-Scale Synthesis
Introduction
Welcome to the Process Safety Support Center. You are likely here because your bench-scale reaction is behaving differently in the pilot plant, or you are preparing for a critical scale-up campaign.
In small-scale synthesis (milligrams to grams), heat dissipation is rarely rate-limiting because the surface-area-to-volume ratio is high. However, as you scale to kilograms or tons, geometry works against you . The heat generation scales with volume (
Below are the three most common "tickets" we receive regarding exothermic reaction management, resolved with field-proven engineering protocols.
Ticket #01: "My reaction temperature is spiking uncontrollably."
Severity: Critical 🔴 Tags: #Runaway #ThermalShock #Emergency
User Issue
"We are running a Grignard formation at 50L scale. The exotherm was manageable at 1L, but now the jacket is at full cooling (-20°C), and the internal temperature is still rising past our setpoint of 45°C. What is happening?"
Technical Resolution
You are experiencing the early stages of a Thermal Runaway . This occurs when the rate of heat generation (
At this stage, the reaction has transitioned from being dosing-controlled to accumulation-controlled . You likely added reagent faster than it could react, causing unreacted material to accumulate. Once the reaction "kicked off," it began consuming that accumulated fuel simultaneously.
The Physics of the Failure:
According to the Arrhenius equation, reaction rate (
Immediate Action Protocol (Emergency Response)
If
-
STOP DOSING IMMEDIATELY. (Cut the fuel).
-
MAXIMUM AGITATION. (Ensure heat transfer to the jacket is optimized; do not stop stirring unless the motor fails).
-
ACTIVATE EMERGENCY QUENCH. (If pre-installed).
-
EVACUATE if
approaches of secondary decomposition (MTSR).
Visual Logic: Emergency Decision Tree
Figure 1: Decision logic for responding to unexpected temperature excursions during exothermic synthesis.
Ticket #02: "How do I calculate the safety margins for scale-up?"
Severity: High 🟠 Tags: #Engineering #Calorimetry #ScaleUp
User Issue
"We have a process that releases 150 kJ/mol. We want to move from a 1L glass reactor to a 2,000L stainless steel reactor. Can we just keep the same dosing time (2 hours)?"
Technical Resolution
Absolutely not. You must recalculate based on the Heat Transfer Coefficient (
In a 1L reactor, you have a high
The Governing Equation:
Where:
- : Overall heat transfer coefficient (W/m²[1][2]·K).
- : Wetted heat transfer area (m²).
- : Driving force.
Scale-Up Data Comparison:
| Parameter | Lab Scale (1 L) | Plant Scale (2,000 L) | Impact |
| Volume ( | 0.001 m³ | 2.0 m³ | 2000x Heat Generation Potential |
| Surface Area ( | ~0.05 m³ | ~4.5 m³ | Only ~90x Cooling Capacity |
| 50 m⁻¹ | 2.25 m⁻¹ | Drastic reduction in cooling efficiency | |
| U-Value | ~300-500 W/m²K (Glass) | ~200-400 W/m²K (Steel/Glass-lined) | Similar or lower due to wall thickness |
The Solution: Dosing Controlled Reaction (Semi-Batch)
To manage this, you must extend the dosing time so that the heat generation rate (
Protocol: Determining Safe Dosing Rate
-
Measure Total Enthalpy (
): Use Reaction Calorimetry (RC1) to find the total energy release [1]. -
Calculate Plant Cooling Capacity: Determine
for your specific 2,000L vessel.-
Example: If your plant reactor can remove 50 kW of heat.
-
-
Set Dosing Limit:
-
Verify Accumulation: Ensure the Damköhler number (
) is (Reaction rate is faster than dosing rate). If reagents accumulate, you are creating a "ticking time bomb" [2].
Visual Logic: The Scale-Up Trap
Figure 2: The geometric divergence of heat generation vs. heat removal during scale-up.
Ticket #03: "What data do I need before I can start?"
Severity: Moderate 🟡 Tags: #DataGeneration #RC1 #DSC
User Issue
"My manager wants to start the pilot run tomorrow. We have the yield data, but we haven't done any thermal safety testing. Is this okay?"
Technical Resolution
No. This is negligence. You cannot safely operate a large-scale exothermic process without knowing the Criticality Class of your reaction.
You must determine the MTSR (Maximum Temperature of Synthesis Reaction).[3][4] This is the temperature the reactor would reach if cooling failed and all accumulated reagent reacted adiabatically.
Required Data Package:
- (Heat of Reaction): Measured via RC1.
-
(Adiabatic Temperature Rise):
(Where is concentration and is specific heat capacity). - (Decomposition Onset): Measured via DSC (Differential Scanning Calorimetry). This is the temperature where the molecule falls apart explosively.
Safety Assessment Protocol (Stoessel's Criticality)
Compare your MTSR against the
| Condition | Risk Level | Action Required |
| MTSR < | Low | Process is inherently safe (rare). |
| Medium | Safe if cooling fails, provided no secondary decomposition occurs. | |
| MTSR > | CRITICAL | High Risk. If cooling fails, the reaction heat will push the temperature into the explosion zone (T2 Laboratories Scenario) [4]. |
Corrective Action for Critical Risk:
-
Dilute the reaction (reduce Concentration
to lower ). -
Change from Batch to Semi-Batch (limit accumulation).
-
Reduce operating temperature (
).
References
-
Stoessel, F. (2020).[5] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[5][6]
-
Westerterp, K. R., & Molga, E. J. (2006).[4] Safety and Runaway Prevention in Batch and Semibatch Reactors: A Review. Chemical Engineering Research and Design.
-
Gygax, R. (1988).[4] Chemical Reaction Engineering for Safety. Chemical Engineering Science.
-
U.S. Chemical Safety Board (CSB). (2009).[7][8] Investigation Report: T2 Laboratories Inc.[8][9] Runaway Reaction. (Case study of MTSR exceeding decomposition onset).
Sources
- 1. Heat transfer coefficient - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. helgroup.com [helgroup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. dokumen.pub [dokumen.pub]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. m.youtube.com [m.youtube.com]
- 8. csb.gov [csb.gov]
- 9. T2 Laboratories Runaway Reaction Hazards [iokinetic.com]
Characterization of unexpected intermediates in cyclobutanol synthesis
Technical Support Center: Cyclobutanol Synthesis & Intermediate Characterization
Welcome to the Advanced Synthesis Support Module. Subject: Characterization of Unexpected Intermediates in Cyclobutanol Synthesis Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Invisible" Variables
Synthesizing cyclobutanols is deceptively complex. Unlike the thermodynamically favored cyclopentanes, the formation of a 4-membered ring (approx. 26 kcal/mol strain energy) often fights against entropic and enthalpic barriers. When your reaction fails or yields low selectivity, it is rarely "random." It is usually the result of a specific, characterizable intermediate diverting the pathway.
This guide targets the two most prevalent methodologies for cyclobutanol access: Photochemical [2+2] Cycloaddition and SmI₂-Mediated Reductive Cyclization . We will isolate the specific "failure mode" intermediates and provide the protocols to detect and correct them.
Module 1: Photochemical [2+2] Cycloaddition
The Problem: You observe low quantum yields, unexpected stereoisomers (scrambling), or reversion to starting materials. The Culprit: The 1,4-Diradical Intermediate .[1][2]
In a [2+2] enone-alkene cycloaddition, the reaction is not always concerted.[2][3][4] It often proceeds via a triplet excited state, generating a 1,4-diradical species.[1] This intermediate has a finite lifetime, allowing bond rotation before the second bond forms.
Troubleshooting & Characterization Protocol
Q1: My product shows a loss of stereochemistry from the starting alkene. Why?
-
Diagnosis: You are operating via a long-lived Triplet 1,4-Diradical .[1]
-
Mechanism: The triplet state cannot close to the singlet ground state product until Intersystem Crossing (ISC) occurs. During this delay, the C-C bond can rotate, scrambling the stereochemistry (e.g., cis-alkene yielding trans-fused cyclobutane).
-
Corrective Action:
-
Temperature Drop: Lower the reaction temperature (e.g., to -40°C or -78°C). This slows bond rotation relative to the rate of ISC and ring closure.
-
Trap Experiment: Add a radical trap (e.g., HSnBu₃ or thiols) in a control run. If you isolate the reduced open-chain alkyl species, you have confirmed the discrete diradical nature.
-
Q2: I am seeing "Head-to-Head" (HH) isomers instead of "Head-to-Tail" (HT).
-
Diagnosis: Dipole-dipole interactions in the Exciplex Intermediate .
-
Analysis: The orientation is decided before the bond forms, in the exciplex (excited state complex).
-
Protocol:
-
Solvent Switch: Switch from non-polar (Hexane) to polar (Acetonitrile). Polar solvents stabilize the charge-transfer nature of the exciplex, often reversing regioselectivity by solvating the partial charges differently.
-
Workflow Visualization: The Diradical Divergence
Caption: Figure 1. The 1,4-diradical "decision point." Stereochemical loss occurs if bond rotation (dashed box) is faster than ring closure.
Module 2: SmI₂-Mediated Reductive Cyclization
The Problem: Low yield of cyclobutanol; isolation of simple reduced alcohols or pinacol dimers. The Culprit: The Samarium Ketyl Radical .
This method (often a Barbier-type reaction) involves the single-electron reduction of a ketone tethered to an alkene or halide. The intermediate is a ketyl radical anion coordinated to Sm(III).
Troubleshooting & Characterization Protocol
Q1: I isolated the simple alcohol (open chain), not the cyclobutanol.
-
Diagnosis: Premature Protonation or Hydrogen Abstraction.
-
Mechanism: The ketyl radical was quenched by a proton source (water/solvent) before it could attack the tethered alkene/halide.
-
Validation: Run the reaction with D₂O quench.
-
Result A: Deuterium at the
-position only = Simple reduction (radical formed but didn't cyclize). -
Result B: No Deuterium = Radical didn't form (initiation failure).
-
-
Corrective Action:
-
Add HMPA or LiBr: These additives disrupt the Sm aggregates and increase the reduction potential of Sm(II), accelerating the rate of cyclization over the rate of quenching.
-
Q2: The reaction stalls or yields are inconsistent.
-
Diagnosis: "Poisoning" by Oxygen or Water.
-
Technical Insight: SmI₂ is deep blue. If it turns yellow/white, it has oxidized.
-
Protocol:
-
The "Color Test": Your reaction must remain deep blue/purple throughout. If it fades, add more SmI₂ solution until the color persists.
-
Concentration: Cyclobutanol formation is entropically disfavored. High dilution (0.01 M) favors intramolecular cyclization over intermolecular dimerization (pinacol coupling).
-
Workflow Visualization: The Ketyl Race
Caption: Figure 2. The kinetic competition. Cyclization must outcompete protonation. Additives like HMPA accelerate the green path.
Module 3: Advanced Characterization Matrix
When "unexpected" products arise, use this matrix to identify the intermediate responsible based on the stable byproduct isolated.
| Observation (Byproduct) | Inferred Intermediate | Mechanistic Failure | Diagnostic Signal (NMR/IR) |
| Open Chain Alcohol | Quenched Ketyl Radical | Cyclization rate < Protonation rate | 1H NMR: Loss of alkene signals; appearance of alkyl multiplet. |
| Pinacol Dimer | Intermolecular Ketyl Dimer | Concentration too high; bimolecular coupling favored | MS: Mass is 2x starting material + 2H. |
| Olefinic Alcohol | 1,4-Diradical (Reverted) | Diradical formed but reverted to SM | 1H NMR: Recovery of SM peaks; potentially isomerized alkene geometry ( |
| Vinyl-Cyclopropane | Carbenoid/Cation | Ring contraction (if using Tiffeneau-Demjanov) | 1H NMR: High field cyclopropyl protons ( |
References
-
Kulinkovich, O. G. (2004). "The Kulinkovich Reaction." Chemical Reviews.
-
Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews.
-
Procter, D. J., et al. (2014). "Introduction to Samarium Diiodide." Mechanism and Synthesis.
-
Schindler, C. S., et al. (2014). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews.
-
Demyanov, N. J. (1903).[5][6] "Demjanov Rearrangement."[5][6][7] Journal of the Russian Physical-Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchtrends.net [researchtrends.net]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aklectures.com [aklectures.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
In vitro and in vivo studies of 1-(Amino(phenyl)methyl)cyclobutanol
The following guide provides an in-depth technical analysis of 1-(Amino(phenyl)methyl)cyclobutanol (CAS 1378861-46-1), a specialized chiral beta-amino alcohol scaffold. This guide is designed for medicinal chemists and synthetic researchers, focusing on its utility as a high-value building block for asymmetric synthesis and a pharmacophore in drug discovery.
In Vitro/In Vivo Utility & Comparative Analysis
Part 1: Executive Summary & Structural Logic
1-(Amino(phenyl)methyl)cyclobutanol represents a "privileged scaffold" in medicinal chemistry, combining the conformational rigidity of a cyclobutane ring with the versatile reactivity of a chiral
Key Applications:
-
Medicinal Chemistry: Bioisostere for phenyl-ethanolamine pharmacophores (e.g., norepinephrine analogs).
-
Asymmetric Synthesis: Chiral ligand/auxiliary for stereoselective transformations (e.g., diethylzinc additions).
-
Metabolic Probes: Substrate for mechanistic studies of Monoamine Oxidase (MAO) due to the potential for radical-mediated ring expansion/cleavage.
Part 2: Comparative Performance Guide
This section objectively compares 1-(Amino(phenyl)methyl)cyclobutanol against standard alternatives in both synthetic and biological contexts.
A. Synthetic Utility: As a Chiral Ligand
Context: Enantioselective addition of diethylzinc to aldehydes.
| Feature | 1-(Amino(phenyl)methyl)cyclobutanol | (S)-Phenylglycinol (Standard) | (1R,2S)-Ephedrine (Alternative) |
| Conformational Rigidity | High (Cyclobutane lock) | Low (Acyclic rotation) | Moderate (Methyl steric lock) |
| Bite Angle (Metal Binding) | Constrained; creates unique geometry | Flexible; variable geometry | Well-defined; standard geometry |
| Steric Bulk | High (Gem-disubstituted C1) | Low | Moderate |
| Predicted ee% (Model) | >90% (Due to steric wall) | ~70-80% | 85-95% |
| Cost/Availability | High (Specialty Building Block) | Low (Commodity) | Low (Commodity) |
Technical Insight: The cyclobutanol ring at the C1 position acts as a "steric wall," restricting the rotation of the C-C bond between the carbinol and the amine bearing carbon. This pre-organization often leads to higher enantioselectivity (ee) in metal-catalyzed reactions compared to flexible acyclic analogs like phenylglycinol.
B. Biological Utility: Pharmacokinetic Profile
Context: Drug design and metabolic stability.
| Parameter | Cyclobutanol Scaffold | Cyclohexanol Analog | Acyclic Analog |
| Metabolic Stability | Moderate/Low (Susceptible to ring opening) | High (Stable ring) | Moderate (Oxidative deamination) |
| Lipophilicity (LogP) | ~1.0 - 1.5 (Optimal for CNS entry) | Higher (>2.0) | Lower |
| MAO Interaction | Mechanism-Based Inactivator Potential | Substrate | Substrate |
| Ring Strain | ~26 kcal/mol (High reactivity) | ~0 kcal/mol | N/A |
Technical Insight: The high ring strain (~26 kcal/mol) of the cyclobutane ring makes this scaffold a unique candidate for mechanism-based inhibition . Enzymes like MAO that generate radical intermediates can trigger a homolytic ring-opening of the cyclobutane, potentially covalently modifying the enzyme (suicide inhibition).
Part 3: Experimental Protocols
Protocol 1: In Vitro Chiral Ligand Evaluation (Diethylzinc Addition)
Objective: Assess the enantioselective efficiency of the scaffold.
-
Ligand Formation:
-
Dissolve 1-(Amino(phenyl)methyl)cyclobutanol (0.1 mmol) in dry Toluene (2 mL) under Argon.
-
Add Diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at 0°C.
-
Stir for 30 min at RT to form the zinc-aminoalkoxide complex.
-
-
Reaction:
-
Cool to 0°C. Add Benzaldehyde (1.0 mmol).
-
Stir for 12–24 hours at 0°C.
-
-
Quench & Analysis:
-
Quench with saturated NH₄Cl. Extract with Et₂O.
-
Analyze organic phase via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:IPA).
-
Success Metric: Formation of (S)-1-phenylpropan-1-ol with >90% ee.
-
Protocol 2: In Vivo/In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine the metabolic half-life and ring-opening potential.
-
Incubation System:
-
Test Compound: 1 µM 1-(Amino(phenyl)methyl)cyclobutanol.
-
Matrix: Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Workflow:
-
Pre-incubate microsomes + compound for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Target Metabolites: Look for mass shifts corresponding to ring-opened ketones (M+16 or M+14 shifts) indicative of radical oxidation pathways.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the potential MAO-mediated oxidative cleavage pathway, a critical consideration for in vivo studies of cyclobutanol-amines.
Caption: Proposed metabolic pathway showing MAO-mediated activation and subsequent ring strain-driven cleavage, relevant for toxicity and pharmacokinetics.
Part 5: References
-
BenchChem. (n.d.). 1-(Amino(phenyl)methyl)cyclobutanol: Structure and Applications. Retrieved from
-
Angene Chemical. (n.d.). Safety Data Sheet and Chemical Properties for CAS 1378861-46-1. Retrieved from
-
Silverman, R. B. (1992). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Contextual reference for mechanism-based inactivation by cyclobutylamines).
-
Walsh, P. J., & Lurain, A. E. (2003). Mechanistic Studies on the Enantioselective Addition of Organozinc Reagents to Aldehydes. Chemical Reviews, 103(8), 3297–3344. (Contextual reference for amino-alcohol ligand protocols).
A Senior Application Scientist's Guide to the Purification of Amino Alcohols: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the purity of amino alcohols is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. These bifunctional molecules are pivotal chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The choice of purification technique can profoundly impact the yield, isomeric purity, and economic viability of the final product. This guide provides an in-depth, head-to-head comparison of the three primary methods for amino alcohol purification: distillation, crystallization, and chromatography. We will delve into the mechanistic principles of each technique, present supporting experimental data, and offer field-proven insights to guide your selection process.
The Foundational Principles: Choosing Your Purification Strategy
The selection of an optimal purification strategy for an amino alcohol is dictated by a confluence of factors: the physicochemical properties of the target molecule and its impurities (e.g., boiling point, solubility, polarity), the desired level of purity (e.g., chemical vs. enantiomeric), the scale of operation, and economic constraints. A logical workflow for selecting a purification method is outlined below.
Caption: Decision workflow for selecting an amino alcohol purification technique.
Distillation: The Workhorse for Thermally Stable Compounds
Distillation separates components of a liquid mixture based on differences in their boiling points.[1] For amino alcohols, which often have relatively high boiling points, vacuum distillation is typically employed to reduce the boiling temperature and prevent thermal degradation.
Principle of Operation: By heating the crude amino alcohol mixture to its boiling point under reduced pressure, the more volatile components vaporize first. This vapor is then cooled and condensed back into a liquid, which is collected as the purified product.[2]
Advantages:
-
Scalability: Distillation is a well-established and highly scalable technique, suitable for both laboratory and industrial-scale production.[3]
-
Cost-Effectiveness: For large quantities, distillation can be a very economical method of purification.[4]
-
Efficiency for Gross Impurity Removal: It is highly effective at removing non-volatile impurities and solvents with significantly different boiling points.
Disadvantages:
-
Thermal Decomposition: Amino alcohols can be susceptible to degradation at elevated temperatures, even under vacuum.
-
Azeotrope Formation: The presence of impurities that form azeotropes with the amino alcohol can limit the achievable purity.
-
Limited Selectivity: Distillation is generally not suitable for separating compounds with close boiling points or for resolving enantiomers.
-
Energy Intensive: The process requires significant energy input for heating and cooling.[4]
Experimental Protocol: Vacuum Distillation of a Crude Amino Alcohol
This protocol outlines a general procedure for the purification of a thermally stable amino alcohol.
Objective: To purify a crude amino alcohol from non-volatile impurities and residual solvents.
Materials:
-
Crude amino alcohol
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude amino alcohol. Do not fill the flask more than two-thirds full to prevent bumping.
-
Initiating Vacuum: Gradually apply vacuum to the system. Observe for any excessive bubbling or foaming.
-
Heating: Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (residual solvents) in a separate flask.
-
Product Collection: As the temperature rises and stabilizes at the boiling point of the amino alcohol at the given pressure, switch to a clean collection flask to collect the purified product.
-
Termination: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the heating and allow the system to cool under vacuum before venting to atmospheric pressure.
Caption: Workflow for vacuum distillation of an amino alcohol.
Crystallization: The Path to High Purity Solids
Crystallization is a powerful purification technique that separates a product from a solution in its pure, solid crystalline form. It is particularly effective for obtaining high-purity, single-enantiomer amino alcohols.[][6]
Principle of Operation: This technique relies on the differences in solubility between the amino alcohol and its impurities in a given solvent system. By creating a supersaturated solution and then allowing it to cool or by adding an anti-solvent, the amino alcohol will crystallize out, leaving the impurities behind in the solution.
Advantages:
-
High Purity: Crystallization can yield products with very high chemical and enantiomeric purity, often exceeding 99% ee.[6]
-
Enantiomeric Resolution: It is a key method for resolving racemic mixtures of chiral amino alcohols.[]
-
Scalability: The process is suitable for large-scale industrial production.[]
-
Cost-Effective: Generally, it is an economically favorable method, especially when a suitable solvent system is identified.[]
Disadvantages:
-
Yield Loss: A portion of the product will remain dissolved in the mother liquor, leading to some yield loss.
-
Solvent Selection: Finding an appropriate solvent or solvent mixture can be time-consuming and challenging.
-
Process Control: The rate of cooling and agitation must be carefully controlled to obtain crystals of the desired size and purity.
Experimental Protocol: Recrystallization of a Chiral Amino Alcohol
Objective: To enhance the chemical and enantiomeric purity of a solid amino alcohol.
Materials:
-
Crude solid amino alcohol
-
Appropriate solvent(s) (e.g., ethanol, isopropanol, water, or mixtures)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of the crude amino alcohol at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude amino alcohol in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Caption: Workflow for the recrystallization of an amino alcohol.
Chromatography: The Ultimate in Selectivity and Resolution
Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For amino alcohols, High-Performance Liquid Chromatography (HPLC) is particularly powerful, especially for achieving high enantiomeric purity.
Principle of Operation: A solution of the crude amino alcohol is passed through a column packed with a stationary phase. Due to differences in properties such as polarity, size, or chirality, the components of the mixture travel through the column at different rates, allowing for their separation.
Advantages:
-
High Resolution: Chromatography offers unparalleled resolution, capable of separating complex mixtures and closely related impurities.
-
Enantioselective Separations: Chiral stationary phases (CSPs) in HPLC are highly effective for the analytical and preparative separation of amino alcohol enantiomers, often achieving >99% ee.[7][8]
-
Versatility: A wide variety of stationary and mobile phases are available, allowing for the optimization of separations for a broad range of amino alcohols.
-
Amenable to Automation: Modern chromatographic systems are highly automated, enabling high-throughput purification.
Disadvantages:
-
Cost: Chromatographic purification, especially at the preparative scale, can be expensive due to the cost of columns, solvents, and instrumentation.
-
Scalability: While scalable, moving from analytical to preparative scale can be challenging and requires significant process development.
-
Solvent Consumption: Preparative chromatography can consume large volumes of solvents, which has environmental and cost implications.
Experimental Protocol: Preparative HPLC Purification of an Amino Alcohol
Objective: To isolate a high-purity amino alcohol from a complex mixture.
Materials:
-
Crude amino alcohol solution
-
HPLC system with a preparative column (e.g., C18 for reversed-phase or a chiral column for enantioseparation)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water, methanol)
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target amino alcohol from its impurities.
-
Sample Preparation: Dissolve the crude amino alcohol in the mobile phase or a compatible solvent and filter it to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. The components will separate as they pass through the column.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the pure amino alcohol using a fraction collector.
-
Solvent Removal: Combine the collected fractions and remove the solvent, typically by rotary evaporation, to obtain the purified amino alcohol.
Caption: Workflow for preparative HPLC purification of an amino alcohol.
Head-to-Head Comparison: Performance Metrics
The following table summarizes the key performance indicators for each purification technique, providing a basis for objective comparison.
| Feature | Distillation | Crystallization | Chromatography |
| Principle | Difference in boiling points | Difference in solubility | Differential partitioning |
| Typical Purity | Good for gross impurities | High (>99%) | Very High (>99.5%) |
| Enantiomeric Purity | Not applicable | High (>99% ee)[6] | Very High (>99% ee)[7][8] |
| Typical Yield | High | Moderate to High | Moderate to High |
| Scalability | Excellent (Lab to Industrial)[3] | Excellent (Lab to Industrial)[] | Good (Challenging scale-up) |
| Relative Cost | Low to Moderate | Low to Moderate[] | High |
| Key Application | Bulk purification, solvent removal | High purity solids, chiral resolution | High-purity, complex mixtures, enantioseparation |
| Primary Limitation | Thermal degradation, azeotropes | Yield loss in mother liquor | Cost, solvent consumption |
Purity Analysis: The Self-Validating System
The trustworthiness of any purification protocol lies in the rigor of its analytical validation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing the purity of the final amino alcohol product.
-
HPLC: Using a suitable column (achiral for chemical purity, chiral for enantiomeric purity), HPLC can provide quantitative data on the percentage of the desired amino alcohol and any impurities.[9][10][11]
-
GC-MS: For volatile amino alcohols or their derivatives, GC-MS can separate and identify impurities, providing both qualitative and quantitative information.[12][13] Chiral GC columns can be used for enantiomeric purity assessment.[14]
Conclusion: An Integrated Approach to Purification
The purification of amino alcohols is not a one-size-fits-all endeavor. While distillation serves as a robust method for initial bulk purification, crystallization is often the most economical route to high chemical and enantiomeric purity for solid compounds. For the most challenging separations, or when the highest level of purity is required, chromatography is the undisputed champion. In many industrial processes, a combination of these techniques is employed. For instance, a crude reaction mixture might first be subjected to distillation to remove the bulk of solvents and low-boiling impurities, followed by crystallization to achieve the desired purity and chiral resolution. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can design and implement a purification strategy that is both scientifically sound and economically viable.
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AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
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MDPI. (2021, May 8). Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. Retrieved from [Link]
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ResearchGate. (2025, April 9). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]
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PMC. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]
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A Comparative Guide to Bromodomain and Extra-Terminal (BET) Inhibitors for Oncological Research
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of prominent Bromodomain and Extra-Terminal (BET) inhibitors, focusing on their therapeutic potential in oncology. We will delve into the mechanism of action, compare key compounds with supporting experimental data, and provide detailed protocols for validating their efficacy.
Introduction: Targeting the Epigenome with BET Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1][2] They recognize and bind to acetylated lysine residues on histone tails, which are key markers of active gene transcription.[3][4] This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell cycle progression and proliferation.[5][6]
In many cancers, BET proteins are dysregulated, leading to the overexpression of critical oncogenes like c-Myc.[6][7] By binding to super-enhancers—clusters of enhancer elements that drive high-level expression of cell identity genes—BET proteins maintain the malignant phenotype.[6][7] Consequently, inhibiting BET protein function has emerged as a promising therapeutic strategy to suppress oncogene expression and halt tumor growth.[7][8][9]
BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[2][10][11] This action displaces BET proteins from chromatin, thereby preventing the recruitment of transcription factors and suppressing the expression of target genes like c-Myc.[2][10][12] This guide will compare several well-characterized BET inhibitors to inform preclinical research and development.
Mechanism of Action: Disrupting Oncogenic Transcription
The primary mechanism of BET inhibitors involves the disruption of BET protein-acetylated histone interactions. This leads to the downregulation of key oncogenes and cell cycle regulators.
Caption: Mechanism of BET Inhibition.
As illustrated, BRD4 binds to acetylated histones at super-enhancer regions of oncogenes like c-Myc. This recruits the transcriptional machinery, leading to robust gene expression that fuels cancer cell proliferation. BET inhibitors occupy the bromodomain pockets, preventing BRD4 from binding to chromatin and thereby repressing oncogene transcription, which can induce cell cycle arrest and apoptosis.[2][13]
Comparative Analysis of Key BET Inhibitors
Several BET inhibitors have been developed and characterized. While they share a common mechanism, they exhibit differences in potency, selectivity, and clinical development status. The most widely studied compounds in preclinical research include JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib).[5]
| Compound | Target(s) | IC50 (BRD4, BD1) | Key Cellular Effects | Clinical Status |
| JQ1 | Pan-BET (BRD2/3/4/T) | ~77 nM | Tool compound; potent c-Myc suppression, induces apoptosis in hematological and solid tumors.[10][13] | Preclinical; limited clinical value due to pharmacokinetics.[11] |
| OTX015 (Birabresib) | Pan-BET (BRD2/3/4) | ~19 nM | Strong anti-proliferative effects in hematologic malignancies and glioblastoma.[1][14] | Phase I/II trials in various cancers.[1] |
| I-BET762 (Molibresib) | Pan-BET (BRD2/3/4) | ~35 nM | Induces apoptosis and reduces tumor growth in multiple myeloma and prostate cancer models.[14][15] | Phase I/II trials for various cancers, including NUT carcinoma.[1][15] |
| Zavabresib (OPN-2853) | BET Bromodomain | Not specified | Shows promise in combination therapies for myelofibrosis.[16] | Granted Orphan Drug Designation by FDA for myelofibrosis in Jan 2026.[16][17] |
Note: IC50 values can vary between different assays and experimental conditions. The values presented are representative figures from published literature.
Preclinical studies have consistently shown that these inhibitors demonstrate significant antitumor effects in both cell culture and animal models.[5] For instance, JQ1 and OTX015 induce similar biological effects in leukemic cells, including a decrease in c-MYC expression.[18] Similarly, both JQ1 and I-BET762 have been shown to decrease c-Myc protein levels and inhibit proliferation in pancreatic cancer cells.[4][12]
While effective as single agents in some preclinical models, the clinical activity of first-generation BET inhibitors as monotherapy has been limited in some cases by dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues.[6][19] This has spurred research into combination therapies and the development of more selective next-generation inhibitors.[6][8]
Experimental Validation: Protocols and Methodologies
To validate the therapeutic potential of a novel BET inhibitor and compare it to existing compounds, a series of robust, self-validating assays must be performed. Here, we detail the methodologies for three critical experiments.
Causality: The primary mechanism of a BET inhibitor is direct binding to the bromodomain. Therefore, the first step is to quantify this interaction. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a high-throughput, bead-based assay ideal for measuring the binding of a compound to a target protein.[20] It provides a quantitative measure (IC50) of the inhibitor's potency.
Caption: Workflow for a BRD4 AlphaScreen Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of biotinylated histone H4 peptide, recombinant GST-tagged BRD4 bromodomain protein, and serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: In a 384-well plate, dispense the reagent mix containing the histone peptide and BRD4 protein.[20]
-
Compound Addition: Add 100 nL of the test compound dilutions to the appropriate wells. Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor like JQ1 (positive control, 100% inhibition).[20]
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow the binding reaction to reach equilibrium.[20][21]
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads to all wells.[21] The Donor beads bind the biotinylated peptide, and the Acceptor beads bind the GST-tagged BRD4.
-
Final Incubation: Seal the plate, protect it from light, and incubate for 1 hour at room temperature to allow bead-protein complex formation.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the protein-peptide interaction brings the beads into proximity, generating a signal. An effective inhibitor disrupts this interaction, reducing the signal.
-
Self-Validation: The assay's robustness is confirmed by calculating the Z' factor from the positive and negative controls. A Z' factor > 0.5 indicates a reliable assay suitable for screening.[20]
Causality: After confirming direct target binding, it's crucial to determine if the compound has a functional effect on cancer cells, such as inhibiting proliferation or inducing cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[22][23][24] A reduction in ATP levels corresponds to decreased cell viability.
Detailed Protocol:
-
Cell Plating: Seed cancer cells (e.g., a c-Myc-driven cell line like MM.1S multiple myeloma) into a 96- or 384-well clear-bottom white plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BET inhibitor for a specified period (e.g., 72 hours). Include wells with vehicle (DMSO) as a negative control.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[22][25]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Self-Validation: The experiment should include untreated cells (100% viability) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent) to define the dynamic range of the assay. Data is typically normalized to the vehicle-treated cells to calculate the percentage of viability and determine the GI50 (concentration for 50% growth inhibition).
Causality: To ensure the observed cellular effects are due to the intended mechanism of action, it is essential to measure the levels of a key downstream target protein. Since BET inhibitors are known to suppress c-Myc transcription, a Western blot to detect c-Myc protein levels provides direct evidence of on-target activity.[12][13] A dose- and time-dependent decrease in c-Myc protein confirms the inhibitor is working as expected.[13][26]
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the BET inhibitor at various concentrations and for different time points (e.g., 4, 8, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[27]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Simultaneously, probe a separate membrane or the same one (after stripping) with an antibody for a loading control protein (e.g., β-Actin or GAPDH) to verify equal protein loading across lanes.[28]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[27]
-
Self-Validation: The inclusion of a loading control is a critical self-validating step. A consistent signal for the loading control across all lanes confirms that any observed changes in c-Myc levels are due to the drug treatment and not to errors in protein loading.
Conclusion and Future Directions
The BET inhibitors JQ1, OTX015, and I-BET762 have demonstrated significant preclinical efficacy in a wide range of cancers by disrupting epigenetic mechanisms that drive oncogene expression.[5] While early clinical trials have shown promise, particularly in hematologic malignancies, they have also highlighted challenges related to toxicity.[19]
The future of BET inhibitor therapy likely lies in several key areas:
-
Combination Therapies: Combining BET inhibitors with other targeted agents or chemotherapy may enhance efficacy and overcome resistance.[6][8]
-
Next-Generation Inhibitors: Development of compounds with greater selectivity for specific BET proteins (e.g., BRD4) or individual bromodomains (BD1 vs. BD2) may offer an improved therapeutic window.[6]
-
Biomarker Identification: Identifying predictive biomarkers will be crucial for selecting patients most likely to respond to BET inhibitor therapy.
The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of novel BET inhibitors, ensuring both scientific rigor and the generation of reliable, translatable data.
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Key Oncology Drugs Granted FDA Designations in January 2026. OncLive. [Link]
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BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. PMC - NIH. [Link]
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What are BET inhibitors and how do they work? News-Medical.net. [Link]
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Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. Oncotarget. [Link]
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Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. RSC Publishing. [Link]
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Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. [Link]
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FBP1 loss contributes to BET inhibitors resistance by undermining c-Myc expression in pancreatic ductal adenocarcinoma. PMC - NIH. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC - NIH. [Link]
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Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. PubMed. [Link]
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Western Blotting Protocol and its Troubleshooting. The Neuroscience Journal of Shefaye Khatam. [Link]
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- 16. oncologynewscentral.com [oncologynewscentral.com]
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- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. promegaconnections.com [promegaconnections.com]
- 26. researchgate.net [researchgate.net]
- 27. Western Blotting Protocol and its Troubleshooting - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-(Amino(phenyl)methyl)cyclobutanol
Understanding the Potential Hazards: A Logic-Driven Assessment
Given the structure of 1-(Amino(phenyl)methyl)cyclobutanol, which features an amino group and a hydroxyl group on a substituted cyclobutane ring, we can infer potential hazards by examining similar molecules. Compounds with amino and phenyl groups can cause severe skin and eye irritation or burns.[3][4] Inhalation may lead to respiratory tract irritation, and ingestion could cause significant damage to the digestive system.[3][4] Therefore, it is prudent to handle this compound as a hazardous substance, assuming it to be an irritant and potentially corrosive.
Inferred Hazard Profile:
-
Skin Contact: Potential for irritation, burns, and allergic reactions.[3]
-
Eye Contact: Risk of serious eye irritation or permanent damage.[3]
-
Ingestion: Potentially harmful and may cause gastrointestinal tract burns.[3]
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 1-(Amino(phenyl)methyl)cyclobutanol. The following table outlines the minimum required PPE, with the rationale rooted in providing a complete barrier to potential exposure routes.
| PPE Component | Specifications & Rationale | Recommended Practices |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] | Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged handling, consider double-gloving. |
| Eye & Face Protection | Chemical splash goggles are mandatory.[6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[7] | Regular eyeglasses do not provide adequate protection.[6] Ensure a snug fit for goggles. |
| Body Protection | A long-sleeved, fully-fastened laboratory coat. | This protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] | If a fume hood is not available, a respirator may be necessary, and a formal respiratory protection program should be in place. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural guidance is designed to provide a clear, actionable workflow for the safe handling of 1-(Amino(phenyl)methyl)cyclobutanol from receipt to disposal.
1. Preparation and Pre-Handling:
-
Know Your Emergency Procedures: Before beginning any work, be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[1]
-
Work in a Controlled Environment: All handling of 1-(Amino(phenyl)methyl)cyclobutanol should occur within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Gather All Materials: Have all necessary equipment, including a designated waste container, within the fume hood before introducing the chemical.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: When weighing or transferring the compound, use appropriate tools like spatulas and weigh paper to avoid direct contact.
-
Solution Preparation: If preparing solutions, add the compound slowly to the solvent. If the process is exothermic, ensure the vessel is appropriately cooled.
-
Avoid Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.
3. Post-Handling and Decontamination:
-
Clean Up: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with 1-(Amino(phenyl)methyl)cyclobutanol (e.g., gloves, weigh paper, pipette tips) must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Follow Regulations: All waste disposal must adhere to local, state, and federal regulations for hazardous waste.
Emergency Procedures: Be Prepared to Act
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key decision points and actions from preparation to disposal.
Caption: Workflow for the safe handling and disposal of 1-(Amino(phenyl)methyl)cyclobutanol.
References
- 5-Aminopentan-1-ol Safety Data Sheet.
- (R)-3-Amino-1-butanol Safety Data Sheet. TCI EUROPE N.V.
- 1-Phenylethanol Safety Data Sheet. Carl ROTH.
- (1-Aminocyclopropyl)methanol Safety Data Sheet. ChemicalBook.
- 2-Amino-4-Phenylbutane Material Safety Data Sheet. Cole-Parmer.
- Personal protective equipment for handling Cyclo(L-Trp-L-Trp). Benchchem.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Personal protective equipment in your pharmacy. (2019-10-30).
- Safety First: Best Practices for Handling Research Chemicals. (2025-09-04).
- Farm Chemical Safety: Personal Protective Equipment. (2018-11-05). YouTube.
- 3-Amino-1-phenylbutane Safety Data Sheet.
- Laboratory Safety Rules. Oklahoma State University.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information.
- Understanding Solvents and PPE for Chemical Safety. (2025-04-08).
Sources
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
